molecular formula C7H4N4S B094952 6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole CAS No. 19546-85-1

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole

货号: B094952
CAS 编号: 19546-85-1
分子量: 176.2 g/mol
InChI 键: TVGLOAYFAFOFPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole is a complex fused heterocyclic compound of significant interest in medicinal chemistry and oncology research. This versatile scaffold combines imidazole and thiadiazole ring systems, which are known to be critical pharmacophores in the development of novel therapeutics . Compounds based on this and related molecular frameworks have demonstrated potent biological activities, positioning them as promising candidates for anticancer agent development . Research on analogous structures has shown potential to induce apoptosis, or programmed cell death, in human cancer cell lines . Furthermore, the imidazothiadiazole core is recognized for its application as an enzyme inhibitor , with some derivatives exhibiting inhibitory activity against specific biological targets such as Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), which is a relevant target in certain cancers . This compound is presented as a valuable chemical tool for researchers exploring new pathways in drug discovery, particularly in the design and synthesis of small-molecule inhibitors for the treatment of proliferative diseases. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

3H-imidazo[4,5-e][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c1-2-5-7(11-12-10-5)6-4(1)8-3-9-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLOAYFAFOFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NSN2)C3=NC=NC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Pharmacophoric Engineering of 6H-Imidazo[4',5':3,4]benzo[1,2-c]thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tricyclic core of 6H-Imidazo[4',5':3,4]benzo[1,2-c]thiadiazole (commonly referred to as imidazo[4,5-e][2,1,3]benzothiadiazole) represents a privileged scaffold in both advanced materials science and medicinal chemistry. By fusing an electron-rich imidazole ring with a highly electron-deficient benzothiadiazole moiety, researchers can engineer molecules with highly polarized excited states. This whitepaper provides an in-depth, self-validating methodological guide to the synthesis of this core, detailing the mechanistic causality behind each experimental choice to ensure absolute reproducibility.

Pharmacophoric & Photophysical Significance

The imidazo-benzothiadiazole hybrid represents a unique pharmacophoric synergy. The electronic tunability of this system is driven by hyperconjugative effects that elevate the Highest Occupied Molecular Orbital (HOMO) energy while preserving the Lowest Unoccupied Molecular Orbital (LUMO) localization on the benzothiadiazole unit.

This distinct "push-pull" electronic architecture results in remarkable solvatofluorochromism. Derivatives of this core have been successfully deployed as selective fluorescent chemosensors capable of discriminating between competitive cations (e.g., Hg²⁺, Zn²⁺), anions, and neutral nitroaromatic explosives like picric acid . Furthermore, the integration of redox-active units (such as ferrocene) into this scaffold yields multichannel heteroditopic ligands for advanced ion-sensing .

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the tricyclic core relies on the sequential functionalization of the highly electron-deficient 2,1,3-benzothiadiazole. The strong electron-withdrawing nature of the thiadiazole ring dictates the regiochemistry of both electrophilic and nucleophilic attacks, allowing for a precise, stepwise assembly of the vicinal diamine precursor.

Retrosynthesis Target 6H-Imidazo[4',5':3,4] benzo[1,2-c]thiadiazole Diamine 4,5-Diamino-2,1,3- benzothiadiazole Target->Diamine Cyclization Nitroamine 4-Amino-5-nitro-2,1,3- benzothiadiazole Diamine->Nitroamine Reduction Nitro 4-Nitro-2,1,3- benzothiadiazole Nitroamine->Nitro Amination SM 2,1,3-Benzothiadiazole Nitro->SM Nitration

Retrosynthetic pathway for 6H-Imidazo[4',5':3,4]benzo[1,2-c]thiadiazole.

Step-by-Step Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. Every step includes specific visual or analytical feedback loops to confirm mechanistic success before proceeding.

Step 1: Electrophilic Aromatic Nitration

Objective: Synthesis of 4-nitro-2,1,3-benzothiadiazole.

  • Procedure: To a solution of 2,1,3-benzothiadiazole (10 mmol) in concentrated H₂SO₄ (15 mL) at 0 °C, add a fuming HNO₃/H₂SO₄ mixture dropwise. Stir for 2 hours at room temperature, then pour over crushed ice.

  • Causality: The thiadiazole ring deactivates the benzene core, directing the nitronium ion (NO₂⁺) exclusively to the 4-position. The low temperature prevents ring-opening or over-nitration.

  • Validation: The reaction is self-validating via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material (R_f ~0.6) and the precipitation of a bright yellow solid upon aqueous quenching confirms successful mono-nitration.

Step 2: Vicarious Nucleophilic Amination (VNA)

Objective: Synthesis of 4-amino-5-nitro-2,1,3-benzothiadiazole .

  • Procedure: Dissolve 4-nitro-2,1,3-benzothiadiazole (5 mmol) and hydroxylamine hydrochloride (15 mmol) in methanol (30 mL). Slowly add a solution of KOH (25 mmol) in methanol. Reflux for 4 hours, cool, and acidify with dilute HCl.

  • Causality: The combined electron-withdrawing effects of the thiadiazole ring and the 4-nitro group render the 5-position highly susceptible to nucleophilic attack by hydroxylamine. Base-promoted elimination of water yields the amine.

  • Validation: The reaction mixture turns a deep, dark red, indicating the formation of the transient Meisenheimer complex. Acidification triggers the precipitation of a dark orange solid, validating rearomatization.

Step 3: Dithionite Reduction

Objective: Synthesis of 4,5-diamino-2,1,3-benzothiadiazole.

  • Procedure: Suspend 4-amino-5-nitro-2,1,3-benzothiadiazole (3 mmol) in a 1:1 mixture of ethanol and water. Heat to 60 °C and add sodium dithionite (Na₂S₂O₄, 15 mmol) in portions. Stir for 1 hour, cool, and extract with ethyl acetate.

  • Causality: Sodium dithionite is chosen over catalytic hydrogenation (Pd/C, H₂) to prevent the reductive cleavage of the sensitive N-S-N bonds in the thiadiazole ring.

  • Validation: The dark orange suspension rapidly transitions to a pale yellow solution, providing immediate visual confirmation of nitro reduction. Note: The resulting diamine is highly sensitive to air oxidation and must be used immediately or stored under argon.

Step 4: Oxidative Cyclization

Objective: Synthesis of 5-substituted-6H-imidazo[4,5-e]-2,1,3-benzothiadiazoles .

  • Procedure: To a solution of the appropriate aldehyde (2 mmol) in nitrobenzene (10 mL) and glacial acetic acid (0.5 mL), add 4,5-diamino-2,1,3-benzothiadiazole (2 mmol). Stir at 60 °C for 24 hours. Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and purify via recrystallization.

  • Causality: Acetic acid catalyzes the initial condensation to form a Schiff base. Nitrobenzene is strategically selected as the solvent because it acts as an in situ mild oxidant, driving the dehydrogenation of the intermediate imidazoline to the fully aromatic imidazole ring.

  • Validation: The completion of the aromatization is marked by a distinct shift in fluorescence under a 365 nm UV lamp and the precipitation of the product upon neutralization.

CyclizationMechanism A 4,5-Diamino-2,1,3-benzothiadiazole + Aldehyde B Schiff Base Intermediate (Imine) A->B Condensation (-H2O) C Intramolecular Cyclization (Imidazoline) B->C Nucleophilic Attack D Oxidation (-2H) via Nitrobenzene C->D Aromatization E 5-Substituted Imidazo- benzothiadiazole D->E Final Product

Mechanistic workflow for the oxidative cyclization of the imidazo-benzothiadiazole core.

Quantitative Data & Characterization

To ensure rigorous quality control, the following table summarizes the expected quantitative yields and critical spectral benchmarks for the synthetic cascade.

Intermediate / ProductYield (%)Time (h)Melting Point (°C)Key IR Bands (cm⁻¹)Representative ¹H NMR Signals (ppm, DMSO-d₆)
4-Nitro-2,1,3-benzothiadiazole 852.0106–1081520, 1340 (NO₂)8.60 (d), 8.25 (d), 7.80 (t)
4-Amino-5-nitro-2,1,3-benzothiadiazole 704.0240–2423450, 3320 (NH₂)8.10 (d), 7.20 (d), 8.50 (br s, NH₂)
4,5-Diamino-2,1,3-benzothiadiazole 651.0168–1703400–3200 (NH₂)7.30 (d), 6.80 (d), 5.00 (br s, NH₂)
6H-Imidazo-benzothiadiazole Core 40–7524.0>2603100–2800 (NH), 1620 (C=N)8.40 (s, N=CH-N), 7.90 (d), 7.70 (d), 13.0 (br s, NH)

Note: Yields for the final cyclization step vary depending on the steric bulk and electronic nature of the aldehyde utilized.

The Crystal Architecture of Imidazo-Benzothiadiazole Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical role that crystal structure plays in determining the physicochemical and biological properties of imidazo-benzothiadiazole derivatives. By moving beyond simple chemical synthesis, we delve into the nuanced world of solid-state chemistry, offering field-proven insights into how molecular architecture dictates function.

The Significance of the Imidazo-Benzothiadiazole Scaffold and Its Crystalline State

The fusion of an imidazole ring with a benzothiadiazole core creates a versatile heterocyclic system with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Furthermore, the unique electronic characteristics of this scaffold make it a promising candidate for applications in organic electronics, such as in the development of novel fluorophores.[2][3]

However, the ultimate utility of these molecules is not solely defined by their two-dimensional chemical structure. The three-dimensional arrangement of molecules in the solid state—the crystal structure—profoundly influences critical parameters such as solubility, stability, bioavailability, and photophysical properties. A thorough understanding of the crystal structure is therefore paramount for the rational design of new derivatives with enhanced performance.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating the crystal structure begins with the synthesis of the target molecule, followed by the often-challenging process of growing high-quality single crystals.

Synthetic Pathways to Imidazo-Benzothiadiazole Derivatives

A common and effective route to the imidazo[2,1-b]benzothiazole core involves the reaction of a 2-aminobenzothiazole with a halo-carbonyl compound. The following protocol provides a representative example.

Experimental Protocol: Synthesis of Imidazo[2,1-b]benzothiazole [1]

  • Reaction Setup: In a 250 mL round-bottom flask, combine 10.0 g of 2-aminobenzothiazole and 30 mL of 40% aqueous chloroacetaldehyde in 250 mL of n-butanol.

  • Heating: Heat the reaction mixture at 90°C for 27 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, remove the solvent by rotary evaporation to dryness.

  • Crystallization: Recrystallize the residue from an isopropanol-acetone mixture to yield imidazo[2,1-b]benzothiazole.

This core scaffold can be further functionalized. For instance, a formyl group can be introduced at the 3-position via a Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 3-Formylimidazo[2,1-b]benzothiazole [1]

  • Reaction Setup: To a mixture of 50 mL of dry dimethylformamide (DMF) and 3.5 mL of phosphorus oxychloride (POCl₃), add 4.0 g of the previously synthesized imidazo[2,1-b]benzothiazole.

  • Heating: Heat the mixture at 60°C for 3 hours, followed by heating at 75°C for 6 hours.

  • Workup: Pour the reaction mixture onto ice water and neutralize with potassium carbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Remove the ethyl acetate by rotary evaporation to yield 3-formylimidazo[2,1-b]benzothiazole.

The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It requires careful control over nucleation and growth rates. The key is to allow the crystals to form slowly.[4]

Common Crystallization Techniques: [5][6]

  • Slow Evaporation: This is the simplest method. A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[6]

  • Vapor Diffusion: A small vial containing a solution of the compound is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[5]

  • Solvent Layering: A less dense anti-solvent is carefully layered on top of a denser, saturated solution of the compound. Crystals form at the interface as the solvents slowly mix.[4]

Choosing the Right Solvent System:

The choice of solvent is critical. A good starting point is a solvent in which the compound is moderately soluble.[6] Common solvent-antisolvent pairs for these techniques include ethanol-diethyl ether, ethyl acetate-hexane, and dichloromethane-pentane.[4][5] Experimentation with different solvents and temperatures is often necessary to find the optimal conditions for crystal growth.

Elucidating the Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[7]

The SCXRD Workflow

The following diagram illustrates the major steps involved in a single-crystal X-ray diffraction experiment.

scxrd_workflow cluster_experiment Experimental cluster_analysis Data Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer structure_solution Structure Solution data_collection->structure_solution Raw Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model structure_validation Structure Validation structure_refinement->structure_validation Refined Model (CIF) final_report Final Structural Analysis structure_validation->final_report Crystallographic Report intermolecular_interactions cluster_dimer Centrosymmetric Dimer Formation cluster_packing Crystal Lattice Extension mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O Hydrogen Bonds mol1->mol2 π-π Stacking dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 C-H···N Interactions

Sources

Electrochemical Profiling of π-Conjugated Benzothiadiazole: A Technical Whitepaper on Redox Mechanics and D-A Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic semiconductors relies heavily on tuning frontier molecular orbitals. Among the most privileged electron-deficient building blocks, 2,1,3-benzothiadiazole (BTD) stands out due to its exceptional electron affinity, synthetic versatility, and structural planarity. This whitepaper provides an in-depth technical analysis of the electrochemical properties of π-conjugated BTD derivatives. Designed for researchers and drug development professionals, this guide dissects the causality between molecular modifications and redox behavior, establishes a self-validating electrochemical protocol, and maps the localized energy landscapes of Donor-Acceptor (D-A) architectures.

The Mechanistic Role of Benzothiadiazole in π-Conjugated Systems

Benzothiadiazole is a highly efficient electron-accepting (A) heterocycle widely utilized in the synthesis of narrow-bandgap conjugated polymers and small molecules[1]. The mechanistic advantage of BTD stems from the strongly electron-withdrawing imine (C=N) bonds within the thiadiazole ring, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level[2].

When BTD is copolymerized with electron-rich donor (D) moieties—such as thiophene, fluorene, or carbazole—it forms a Donor-Acceptor-Donor (D-A-D) architecture. This structural arrangement facilitates Intramolecular Charge Transfer (ICT) from the donor to the acceptor unit upon photoexcitation or electrochemical doping, effectively reducing the overall bandgap of the molecule and shifting absorption into the visible or near-infrared spectrum[3].

DAD_Architecture Donor1 Donor Unit (e.g., Thiophene) Electron Rich Acceptor Acceptor Unit (Benzothiadiazole) Electron Deficient Donor1->Acceptor π-conjugation ICT Intramolecular Charge Transfer (ICT) Narrow Bandgap Acceptor->ICT Hybridized MOs Donor2 Donor Unit (e.g., Thiophene) Electron Rich Donor2->Acceptor π-conjugation

Intramolecular charge transfer mechanism in Donor-Acceptor-Donor (D-A-D) BTD architectures.

Electrochemical Profiling: Theoretical vs. Empirical Causality

The electrochemical behavior of BTD derivatives is highly sensitive to structural functionalization. By analyzing cyclic voltammetry (CV) data, researchers can extract the Highest Occupied Molecular Orbital (HOMO) and LUMO levels, which dictate the material's viability in optoelectronic devices and redox-active therapeutics.

Causality of Structural Modifications
  • Fluorination: The introduction of fluorine atoms to the BTD core (e.g., 5,6-difluoro-2,1,3-benzothiadiazole) exerts a strong inductive electron-withdrawing effect. This modification lowers both the HOMO and LUMO energy levels simultaneously. In organic photovoltaics (OPVs), this deeper HOMO level directly correlates with an increased open-circuit voltage ( Voc​ )[4],[1].

  • Donor/Acceptor (D/A) Ratio: Modifying the ratio of donor units (like thiophene) to the BTD acceptor alters the oxidation onset. As the donor content increases, the HOMO level rises (becomes less negative) because the higher density of electron-donating moieties destabilizes the oxidized state, making the molecule easier to oxidize[5].

  • Isomeric Variations: Transitioning from standard benzo[c][1,2,5]thiadiazole (BTD) to benzo[d][1,2,3]thiadiazole (isoBTD) alters the molecular symmetry and dipole moment, generally resulting in a lower electrochemical bandgap ( Eg​ ) for isoBTD derivatives compared to their BTD counterparts[6].

Quantitative Data Summary

Table 1: Comparative Electrochemical Data of BTD Derivatives

Compound / PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap ( Eg​ , eV)Reference
FBTSCN-IDT (Fluorinated)-5.65-3.811.84[4]
BTSCN-IDT (Non-Fluorinated)-5.62-3.671.95[4]
DEHT-V-BTD (Polymer)-5.30-3.601.70[3]
Compound 3a (BTD-based)N/AN/A2.59[6]
Compound 4a (isoBTD-based)N/AN/A2.25[6]

Validated Methodology: Cyclic Voltammetry for HOMO/LUMO Determination

To accurately profile the redox properties of BTD derivatives, Cyclic Voltammetry (CV) is the gold standard. The following protocol is engineered as a self-validating system : by incorporating the Ferrocene ( Fc/Fc+ ) redox couple as an internal calibrant, the methodology intrinsically corrects for solvent-dependent junction potentials and reference electrode drift, ensuring absolute reproducibility across different laboratory environments.

Step-by-Step Self-Validating Protocol
  • Electrolyte Preparation: Dissolve tetrabutylammonium hexafluorophosphate ( NBu4​PF6​ ) in anhydrous dichloromethane (DCM) or acetonitrile to a concentration of 0.1 M[7].

    • Causality: NBu4​PF6​ is chosen because it provides high ionic conductivity while remaining electrochemically inert within the wide potential window required to observe BTD reduction (typically around -1.0 V to -1.5 V vs. Ag/AgCl).

  • Three-Electrode Assembly: Set up a glass electrochemical cell utilizing a Platinum (Pt) wire working electrode, a Pt spiral counter electrode, and an Ag/AgCl reference electrode[7],[5].

    • Causality: Platinum is utilized for the working electrode due to its chemical inertness and high surface area, which facilitates rapid heterogeneous electron transfer without catalyzing side reactions.

  • Analyte Scanning: Deoxygenate the solution with Argon for 10 minutes. Introduce 1 mM of the BTD analyte. Run the CV scan at a sweep rate of 50–100 mV/s. Record the anodic oxidation onset ( Eoxonset​ ) and cathodic reduction onset ( Eredonset​ ).

  • Internal Calibration (The Validation Step): Spike the solution with a small, known quantity of Ferrocene. Run a subsequent CV scan to record the half-wave potential of the Fc/Fc+ redox couple ( E1/2Fc​ )[2],[4].

    • Causality: Ferrocene acts as an absolute vacuum scale anchor. Because its redox potential is universally established (~4.8 eV below the vacuum level), referencing against it eliminates hardware-induced voltage offsets.

  • Energy Level Calculation: Calculate the frontier orbital energies using the empirical equations:

    • HOMO=−[4.8+(Eoxonset​−E1/2Fc​)] eV

    • LUMO=−[4.8+(Eredonset​−E1/2Fc​)] eV [4]

CV_Workflow Start Prepare 0.1M Electrolyte (NBu4PF6 in DCM) Setup Three-Electrode Setup (Pt working, Pt counter, Ag/AgCl ref) Start->Setup Scan Run CV Scan (Record Anodic/Cathodic Onsets) Setup->Scan Calibrate Internal Calibration (Add Ferrocene Fc/Fc+) Scan->Calibrate Calculate Calculate Energy Levels HOMO/LUMO = -[4.8 + E_onset - E_Fc] Calibrate->Calculate

Electrochemical workflow for determining HOMO/LUMO energy levels via Cyclic Voltammetry.

Orbital Localization and Reversibility

Theoretical calculations (Density Functional Theory, DFT) and empirical electrochemical data demonstrate a distinct orbital separation in BTD-based D-A materials. During electrochemical reduction, the inserted charge is highly localized on the electron-deficient benzothiadiazole moiety (LUMO)[7],[5]. Conversely, the HOMO is broadly delocalized across the donor units (e.g., thiophene chains)[7],[5].

This localization plays a critical role in the reversibility of the redox processes. CV measurements of BTD-functionalized dendrimers and polymers typically show a highly reversible one-electron reduction process (n-doping) due to the stability of the BTD radical anion[2],[8],[3]. However, oxidation (p-doping) often presents as an irreversible peak or exhibits hysteresis, which is causally linked to strong conformational changes or electropolymerization that occurs when the neutral conjugated chain is oxidized[7],[3].

Applications in Optoelectronics and Therapeutics

The tunable electrochemistry of π-extended BTDs has profound implications across multiple disciplines:

  • Optoelectronics (OLEDs & OPVs): The ability to finely tune the HOMO/LUMO gap via fluorination or donor-ratio manipulation allows BTDs to serve as highly efficient non-fullerene acceptors (NFAs) and medium bandgap materials in bulk-heterojunction solar cells[4],[1].

  • Fluorescent Probes & Therapeutics: Beyond semiconductors, π-extended molecular 2,1,3-benzothiadiazoles exhibit high fluorescent quantum yields and large Stokes shifts[9]. Drug development professionals are increasingly leveraging these photophysical and electrochemical properties to design stable, redox-responsive fluorophores for intracellular imaging and targeted biomarker detection.

References

  • PMC (NIH). "2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties." National Center for Biotechnology Information.[Link]

  • MDPI. "Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them." International Journal of Molecular Sciences.[Link]

  • RSC Publishing. "Tuning the optical and electrochemical properties of conjugated all-thiophene dendrimers via core functionalization with a benzothiadiazole unit." RSC Advances.[Link]

  • MDPI. "Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units." Polymers.[Link]

  • ResearchGate. "Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles." ResearchGate.[Link]

  • RSC Publishing. "Facile synthesis of annulated benzothiadiazole derivatives and their application as medium band gap acceptors in organic photovoltaic devices." Journal of Materials Chemistry C.[Link]

  • ORBi UMONS. "Synthesis, characterization and comparative study of thiophene– benzothiadiazole based donor–acceptor–donor (D–A–D) materials." ORBi UMONS.[Link]

  • MDPI. "Optical, Electrochemical, Thermal, and Structural Properties of Synthesized Fluorene/Dibenzosilole-Benzothiadiazole Dicarboxylic Imide Alternating Organic Copolymers for Photovoltaic Applications." Polymers.[Link]

Sources

Discovery and Optimization of Novel Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b][1,3,4]thiadiazole system is a highly versatile, fused bicyclic pharmacophore that has garnered immense attention in medicinal chemistry. By combining the electron-rich properties of imidazole with the hydrogen-bonding capacity of 1,3,4-thiadiazole, this scaffold acts as a bioisostere for various naturally occurring purines and nucleosides. This technical whitepaper explores the rational design, structural-activity relationships (SAR), synthetic methodologies, and emerging therapeutic applications of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives across oncology, neurodegenerative diagnostics, and virology.

Structural Activity Relationships (SAR) and Rational Design

The pharmacological profile of imidazo[2,1-b][1,3,4]thiadiazoles is highly tunable. Extensive research spanning decades has demonstrated that the biological activity of these compounds is strictly dictated by the nature and position of substituents, primarily at the C-2, C-5, and C-6 positions [1].

  • C-2 Substitutions: Modifications at the thiadiazole ring (C-2) often dictate the lipophilicity and cellular permeability of the molecule. Alkyl, aryl, or heteroaryl groups here can enhance binding affinity to hydrophobic pockets in target kinases.

  • C-6 Substitutions: The imidazole ring (C-6) is highly sensitive to electronic effects. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) on a C-6 phenyl ring often increases the electrophilicity of the core, enhancing interactions with nucleophilic residues in target proteins (such as the catalytic cysteine in certain phosphatases).

  • C-5 Substitutions: Functionalization at C-5 is frequently used to introduce bulky groups or fluorophores without disrupting the core binding interactions, enabling the development of theranostic agents.

Synthetic Methodology: A Self-Validating Protocol

The most robust and widely utilized approach for constructing the imidazo[2,1-b][1,3,4]thiadiazole core is the Hantzsch-type condensation of 2-amino-1,3,4-thiadiazoles with α-haloketones.

Step-by-Step Experimental Workflow

Objective: Synthesis of 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles.

  • Preparation of the Electrophile and Nucleophile:

    • Action: Dissolve 1.0 equivalent of 2-amino-5-substituted-1,3,4-thiadiazole and 1.1 equivalents of an α-bromoacetophenone derivative in absolute ethanol.

    • Causality: Ethanol is selected as the solvent because its dielectric constant supports the stabilization of the transition state during the initial nucleophilic attack, while its boiling point (78°C) provides optimal thermal energy for the reaction without causing reagent degradation.

  • Bimolecular Condensation (Reflux):

    • Action: Reflux the mixture under an inert atmosphere for 12–18 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Causality: The endocyclic nitrogen (N-3) of the thiadiazole acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the bromide ion. This forms an uncyclized iminothiadiazoline intermediate. Continuous reflux provides the activation energy required to overcome the steric hindrance of bulky C-2/C-6 substituents.

  • Cyclodehydration:

    • Action: The intermediate undergoes spontaneous intramolecular cyclization. In cases of electron-poor haloketones, a catalytic amount of p-toluenesulfonic acid (p-TsOH) may be added.

    • Causality: The exocyclic amino group attacks the carbonyl carbon. The subsequent elimination of a water molecule (dehydration) is thermodynamically driven by the formation of a highly stable, fully conjugated 10-π electron aromatic system.

  • Isolation and Purification:

    • Action: Cool the reaction mixture to room temperature, neutralize with 10% aqueous Na2CO3, filter the resulting precipitate, and recrystallize from hot ethanol or purify via silica gel column chromatography.

    • Causality: Neutralization converts the hydrobromide salt of the product into its free base form, drastically reducing its aqueous solubility and forcing precipitation, thereby self-validating the completion of the cyclization.

Synthesis A 2-Amino-1,3,4-thiadiazole (Precursor) C Condensation Reaction (Reflux in Ethanol) A->C B α-Haloketone (Electrophile) B->C D Uncyclized Intermediate (Iminothiadiazoline) C->D Nucleophilic Attack E Cyclodehydration (Acid/Base Catalysis) D->E -H2O F Imidazo[2,1-b][1,3,4]thiadiazole (Core Scaffold) E->F Aromatization

Caption: Logical workflow of the Hantzsch-type synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives.

Emerging Therapeutic Applications

Targeted Oncology: SHP2 Inhibition and Theranostics

Overexpression or mutation of SHP2 (Src homology region 2 domain-containing phosphatase 2) is a critical driver in various cancers. Recently, a series of novel fluorescent imidazo[2,1-b][1,3,4]thiadiazole analogs were discovered as potent SHP2 inhibitors[2].

  • Mechanism & Efficacy: The representative lead, Compound 4q , demonstrated a potent IC50 of 2.89 ± 1.60 μM against SHP2. Mechanistically, it blocks the SHP2-mediated p-ERK signaling pathway, leading to the inhibition of MV4-11 leukemia cell proliferation in vitro (IC50 = 7.90 ± 0.75 μM)[2].

  • Theranostic Value: Compound 4q inherently exhibits green fluorescence, allowing researchers to visualize its tissue distribution and biological behavior in HeLa cells and zebrafish models without needing a secondary fluorescent tag[2]. Furthermore, isobenzofuran-based derivatives of this scaffold (e.g., Compound 3c ) have shown significant broad-spectrum anticancer activity, particularly against the MCF-7 breast cancer cell line (IC50 = 35.81 μM)[3].

SHP2_Pathway RTK Receptor Tyrosine Kinase (Activated) SHP2 SHP2 (PTPN11) RTK->SHP2 Recruits RAS RAS Activation SHP2->RAS Promotes Inhibitor Imidazo-thiadiazole (Compound 4q) Inhibitor->SHP2 Blocks ERK p-ERK (Proliferation) Inhibitor->ERK Downregulates RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK MEK->ERK Apoptosis Cell Cycle Arrest / Apoptosis ERK->Apoptosis Inhibited by 4q

Caption: Mechanism of action for Compound 4q blocking the SHP2-mediated p-ERK signaling pathway.

Neurodegenerative Diseases: α-Synuclein PET Imaging

The accumulation of α-synuclein (α-syn) is a pathological hallmark of Parkinson's disease (PD). The imidazo[2,1-b][1,3,4]thiadiazole scaffold has recently been identified as a highly selective α-syn-binding pharmacophore[4].

  • Lead Optimization: Initial autoradiography studies identified an iodinated lead, [125I]ITA-3, with moderate binding affinity (IC50 = 55 nM) to α-syn pathologies in human PD brain sections.

  • Clinical Translation: Structural optimization yielded [18F]FITA-2 , a potential Positron Emission Tomography (PET) tracer. It demonstrated clear signaling in α-syn-rich regions (IC50 = 245 nM), excellent blood-brain barrier penetration (SUVpeak = 2.80 ± 0.45), and a fast clearance rate in in vivo rat models, marking a significant breakthrough in PD diagnostics[4].

Virology: HCV NS4B Inhibitors

In the pursuit of all-oral antiviral combinations for Hepatitis C Virus (HCV), the imidazo[2,1-b]thiazole/thiadiazole core has been optimized to target the HCV NS4B protein[5].

  • Potency & Target: Optimization for genotype 1b resulted in two highly potent leads, 26f (EC50 = 16 nM) and 28g (EC50 = 31 nM). Resistance profiling confirmed that these compounds specifically target the second amphipathic α-helix of NS4B (4BAH2)[5].

  • Clinical Relevance: These inhibitors showed no cross-resistance with other direct-acting antivirals targeting NS3/4A, NS5A, or NS5B, and exhibited synergistic effects when used in combination therapies[5].

Quantitative Data Summary

The following table summarizes the key quantitative metrics of the novel derivatives discussed, highlighting the scaffold's broad-spectrum efficacy.

Compound / LeadPrimary Target / ApplicationKey Efficacy Metric (IC50/EC50)Key Feature
Compound 4q SHP2 (Anticancer)IC50 = 2.89 ± 1.60 μMIntrinsic green fluorescence for in vivo imaging.
[18F]FITA-2 α-Synuclein (PET Tracer)IC50 = 245 nMHigh brain uptake (SUVpeak = 2.80); fast clearance.
Lead 26f HCV NS4B (Antiviral)EC50 = 16 nMTargets 4BAH2; synergistic with other antivirals.
Compound 3c MCF-7 Cell Line (Anticancer)IC50 = 35.81 μMIsobenzofuran-hybrid; dual antimicrobial activity.
[125I]ITA-3 α-Synuclein (In vitro probe)IC50 = 55 nMHigh binding affinity in human PD brain sections.

Conclusion

The imidazo[2,1-b][1,3,4]thiadiazole scaffold represents a cornerstone in modern rational drug design. Its synthetic accessibility via Hantzsch-type condensation allows for rapid library generation and SAR optimization. As demonstrated by recent breakthroughs—ranging from fluorescent SHP2 inhibitors and highly specific α-synuclein PET tracers to potent HCV NS4B inhibitors—this privileged structure provides a robust foundation for developing next-generation therapeutics and diagnostics.

References

  • Discovery and Evaluation of Imidazo[2,1- b][1,3,4]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. Journal of Medicinal Chemistry (2024).[Link]

  • Imidazo[2,1-b][1,3,4]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini Reviews in Medicinal Chemistry (2025).[Link]

  • Discovery of novel imidazo[2,1-b][1,3,4]thiadiazole analogs as fluorescent SHP2 inhibitors. Bioorganic Chemistry (2025).[Link]

  • Discovery of imidazo[2,1-b]thiazole HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents. Journal of Medicinal Chemistry (2015).[Link]

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles. Scientific Reports (2024).[Link]

Sources

Theoretical and Computational Paradigm for the Development of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus is a privileged scaffold in modern medicinal chemistry. Structurally, it is a five-membered aromatic ring containing one sulfur and two nitrogen heteroatoms. The strong electron-withdrawing nature of the nitrogen atoms renders the ring highly electron-deficient, a property that makes it an exceptional hydrogen-bond acceptor and a versatile pharmacophore. By systematically altering substituents on the thiadiazole ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these molecules, enabling them to engage a remarkably diverse array of biological targets, including viral proteases, metabolic enzymes, and apoptotic pathways[1].

Quantum Mechanical Foundations: The "Why" Behind DFT

To rationally design highly active derivatives, we must move beyond simple structural rendering and understand the fundamental electronic behavior of the molecule. Density Functional Theory (DFT) is the cornerstone of this theoretical study because molecular mechanics cannot capture the complex electron delocalization inherent to the thiadiazole ring[2]. DFT provides a mathematically rigorous framework that balances computational cost with high accuracy by solving the Schrödinger equation via electron density[2].

  • Functional Selection (Causality): The B3LYP hybrid functional is the industry standard for baseline geometry optimization and electronic property derivation of thiadiazoles[2]. However, when evaluating derivatives with highly electronegative or bulky halogens (such as trifluoromethyl groups), the M06-2X functional is strictly preferred. Unlike B3LYP, M06-2X accurately accounts for medium-range dispersion forces and non-covalent interactions, preventing the underestimation of binding energies[3].

  • Basis Set Selection (Causality): We highly recommend the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) allows the simulated electron cloud to expand, which is critical for accurately modeling the highly polarizable sulfur atom. Simultaneously, polarization functions (d,p) accommodate the angular momentum shifts necessary to model the highly electronegative nitrogen atoms during receptor interaction.

Electronic Descriptors and Chemical Reactivity

Understanding the electronic descriptors of 1,3,4-thiadiazole derivatives allows us to predict their biological reactivity before a single compound is synthesized.

  • Frontier Molecular Orbitals (FMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a direct predictor of kinetic stability. A narrower HOMO-LUMO gap indicates a "soft" molecule with high polarizability. In drug design, high chemical softness often correlates with enhanced binding affinity, as the molecule can more easily undergo electron exchange with the amino acid residues in a target protein's active site[2].

  • Molecular Electrostatic Potential (MEP): MEP mapping acts as a self-validating visual representation of a molecule's pharmacophore. The nitrogen atoms on the 1,3,4-thiadiazole ring consistently manifest as deep red (electronegative) regions, confirming their role as primary nucleophilic sites and hydrogen-bond acceptors, while the sulfur and substituted regions dictate the overall electrostatic topology required for pocket fitting[4].

Standardized In Silico Workflow for Derivative Validation

To ensure that computational predictions are not artifacts of the chosen mathematical model, every in silico study must follow a self-validating protocol. The following step-by-step methodology establishes a rigorous pipeline from quantum mechanics to macromolecular dynamics.

Step 1: Initial Geometry Generation & Conformational Triage Generate 3D structures and perform an initial energy minimization using a molecular mechanics force field (e.g., OPLS4 or MMFF94). Causality: This prevents the subsequent DFT calculations from becoming trapped in high-energy local minima.

Step 2: Quantum Mechanical Optimization (DFT) Optimize the geometry using DFT (B3LYP or M06-2X / 6-311++G(d,p)) in both gas and solvent phases (using PCM or SMD models). Self-Validation: Perform a vibrational frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure represents a true global minimum energy state[3].

Step 3: Electronic & Topological Mapping Extract the HOMO/LUMO energies to calculate global reactivity descriptors (chemical hardness, softness, electrophilicity index) and generate MEP maps to identify the primary sites for electrophilic and nucleophilic attacks[2].

Step 4: Orthogonal Target Validation via Molecular Docking Utilize grid-based docking algorithms (e.g., AutoDock Vina) to predict binding poses against specific therapeutic targets. Self-Validation: Re-dock the native co-crystallized ligand into the receptor. An RMSD of < 2.0 Å between the predicted and native pose validates the docking grid parameters before testing the novel thiadiazole derivatives.

Step 5: Thermodynamic Validation via MD Simulation & ADMET Subject the best-docked complexes to Molecular Dynamics (MD) simulations (minimum 100 ns) to evaluate the Root Mean Square Deviation (RMSD) and Fluctuation (RMSF). Simultaneously, run ADMET profiling to confirm drug-likeness. Causality: High docking scores are meaningless if the complex is thermodynamically unstable over time or if the molecule violates Lipinski's Rule of Five[2].

G N1 Ligand Preparation & Conformational Search N2 DFT Optimization (B3LYP / M06-2X) N1->N2 N3 Electronic Properties (HOMO-LUMO, MEP) N2->N3 N4 Molecular Docking & Target Engagement N3->N4 N5 MD Simulation & ADMET Profiling N4->N5

Fig 1. Sequential in silico workflow for 1,3,4-thiadiazole derivative evaluation.

Case Studies in Pharmacological Targeting

Recent theoretical and experimental studies have validated the 1,3,4-thiadiazole scaffold across multiple therapeutic areas.

  • Antidiabetic Activity: Novel derivatives have been designed to act as dual inhibitors of Aldose Reductase (AR) and α-Glucosidase (α-GLY). Synthesized compounds exhibited potent inhibitory capacity against AR with IC50 values ranging from 20.16 to 175.40 nM, significantly outperforming the reference inhibitor epalrestat (IC50: 265.00 nM)[1].

  • Antiviral Activity (COVID-19): 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules were evaluated against the SARS-CoV-2 receptor. Molecular docking revealed exceptional binding affinities ranging from -6.9 to -8.5 kcal/mol, suggesting a multifaceted approach to treating COVID-19 by neutralizing viral load[5].

  • Anticancer Activity: Isophorone-linked 1,3,4-thiadiazole analogs were computationally evaluated against cancer targets including BCL2, Caspase-3, and EGFR. Derivative 7a demonstrated a highly stable complex with Caspase-3, yielding an interaction energy of -37.6 kJ/mol, indicating strong apoptotic induction potential.

  • Antitubercular Activity: Azo-linked 1,3,4-thiadiazole hybrids demonstrated excellent binding to the active sites of proteins associated with the H37Rv strain of tuberculosis. DFT analysis confirmed that the lower HOMO-LUMO energy gaps of these active compounds signified highly effective target protein interactions[2].

G Core 1,3,4-Thiadiazole Core (Electron-Deficient) Target1 Antiviral Activity (e.g., SARS-CoV-2 Mpro) Core->Target1 High Binding Affinity Target2 Antidiabetic Activity (AR & α-GLY) Core->Target2 Dual Inhibition Target3 Anticancer Activity (Caspase-3 / EGFR) Core->Target3 Apoptosis Induction Target4 Antitubercular Activity (H37Rv Strain) Core->Target4 Multi-target Binding

Fig 2. Pharmacological targeting pathways of 1,3,4-thiadiazole derivatives.

Quantitative Data Summary

The following table synthesizes the computational and pharmacological metrics of recent 1,3,4-thiadiazole derivatives, providing a comparative baseline for future drug development.

Compound Class / TargetBiological ApplicationDFT Functional & Basis SetKey Binding / Inhibitory MetricRef
Thiadiazole / Thiazolidine-4-one Antiviral (SARS-CoV-2)B3LYP / 6-311++G(d,p)Binding Affinity: -6.9 to -8.5 kcal/mol
1,3,4-Thiadiazole Derivatives Antidiabetic (AR / α-GLY)B3LYP / 6-31G(d,p)IC50 (AR): 20.16 – 175.40 nM[1]
Isophorone-linked Thiadiazole Anticancer (Caspase-3)B3LYP / 6-311G(d,p)Interaction Energy: -37.6 kJ/mol
Azo-Linked Thiadiazole Hybrids Antitubercular (H37Rv)B3LYP / 6-31G(d,p)High Softness / Low Energy Gap[2]

Conclusion

The theoretical study of 1,3,4-thiadiazole derivatives bridges the gap between quantum mechanical properties and macroscopic biological efficacy. By strictly adhering to self-validating computational workflows—leveraging appropriate DFT functionals (B3LYP/M06-2X), mapping electronic descriptors, and confirming stability via MD simulations—researchers can confidently accelerate the discovery of potent antidiabetic, antiviral, and anticancer agents.

Sources

Solvatochromism in Benzothiadiazole-Based Dyes: Mechanistic Insights and Bioimaging Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluorescent probes is a critical bottleneck in modern drug discovery, cellular imaging, and diagnostic assay development. Classical scaffolds—such as coumarins, rhodamines, and cyanines—often suffer from narrow Stokes shifts, poor photostability, and a lack of environmental sensitivity. To overcome these limitations, 2,1,3-benzothiadiazole (BTD) derivatives have emerged as a superior class of highly tunable, functionalizable fluorophores .

By engineering a Donor-π-Acceptor (D-π-A) "push-pull" architecture around the electron-deficient BTD core, researchers can induce profound solvatochromism —a phenomenon where the dye's emission color changes drastically in response to the polarity of its microenvironment. This whitepaper provides an in-depth technical analysis of the mechanistic foundations of BTD solvatochromism, outlines self-validating experimental protocols for their characterization, and highlights their transformative applications in drug development and biological imaging.

Mechanistic Foundations of BTD Solvatochromism

The D-π-A Push-Pull Architecture

The 2,1,3-benzothiadiazole unit is inherently electron-withdrawing due to the high electronegativity of its nitrogen and sulfur heteroatoms. When an electron-donating group (e.g., an amine, triphenylamine, or carbazole) is conjugated to the BTD core, it creates a D-π-A push-pull system.

Causality of Design: This specific structural choice is deliberate. The strong electron donor raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the BTD acceptor lowers the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed bandgap facilitates low-energy electronic transitions and allows for fine-tuning of the emission wavelength across the visible spectrum .

Intramolecular Charge Transfer (ICT) and the Lippert-Mataga Model

Upon photon absorption, the molecule transitions from a Locally Excited (LE) state to an Intramolecular Charge Transfer (ICT) state. In the ICT state, electron density shifts from the donor moiety to the BTD acceptor, creating a massive excited-state dipole moment ( μe​ ) that is significantly larger than the ground-state dipole moment ( μg​ ).

Because the excited state is highly polar, it is exquisitely sensitive to the polarity of the surrounding solvent. Polar solvents (like water or DMSO) undergo dipole-dipole relaxation around the excited fluorophore, lowering the energy of the S 1​ state before emission occurs. This results in a pronounced bathochromic (red) shift in the emission spectrum as solvent polarity increases.

This relationship is mathematically validated by the Lippert-Mataga equation :

Δν=νA​−νF​=hca32(μe​−μg​)2​Δf+constant

Where Δν is the Stokes shift, a is the Onsager cavity radius, and Δf is the orientation polarizability of the solvent. A linear correlation between the Stokes shift and Δf is the definitive hallmark of ICT-driven solvatochromism .

ICT_Pathway GS Ground State (S0) Locally Excited EX Photon Absorption (Franck-Condon State) GS->EX hν (Excitation) SR Solvent Relaxation & Dipole Alignment EX->SR Non-radiative decay ICT ICT Excited State (S1) Charge Separated SR->ICT Polarity stabilization ICT->GS hν' (Emission) EM Fluorescence Emission (Solvatochromic Shift)

Jablonski-style representation of the ICT state relaxation and solvatochromic emission.

Quantitative Photophysical Characterization

To demonstrate the extreme environmental sensitivity of BTD dyes, we summarize the photophysical behavior of a representative push-pull derivative: N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe 2​ ). As the orientation polarizability ( Δf ) of the solvent increases, the absorption maximum remains relatively stable, but the emission maximum shifts dramatically from the blue-green region (495 nm) to the orange-red region (585 nm).

Table 1: Solvatochromic Properties of BTDNMe 2​ Across Varying Polarities
SolventDielectric Constant ( ε )Refractive Index ( n )Orientation Polarizability ( Δf )Abs Max (nm)Em Max (nm)Stokes Shift (cm −1 )
n-Hexane 1.891.3750.001412495~4,070
Dichloromethane 8.931.4240.217425550~5,350
Acetone 20.71.3590.284420570~6,260
Acetonitrile 37.51.3440.305418585~6,830

Data synthesized from established spectroscopic evaluations of amino-substituted BTDs .

Experimental Methodologies: A Self-Validating Workflow

For drug development professionals seeking to synthesize and validate custom BTD probes, the following protocols establish a self-validating loop. Every synthetic step is designed to optimize the push-pull mechanics, and the subsequent spectroscopic analysis mathematically proves the success of the design via the Lippert-Mataga correlation.

Protocol A: Synthesis of the Push-Pull BTD Core
  • Nitration: React commercially available 2,1,3-benzothiadiazole with a sulfonitric mixture (HNO 3​ /H 2​ SO 4​ ) at 0°C to yield 4-nitro-2,1,3-benzothiadiazole.

    • Causality: This introduces a functional handle at the 4-position, necessary for breaking the symmetry of the BTD core and establishing a unidirectional dipole.

  • Reduction: Reduce the nitro group using Iron(II) sulfate (FeSO 4​ ) and zinc dust in an ethanol/water mixture to yield 4-amino-2,1,3-benzothiadiazole.

    • Causality: The conversion from a strongly withdrawing nitro group to a strongly donating primary amine instantly activates the D-π-A push-pull system.

  • Alkylation/Methylation: React the amine with iodomethane (CH 3​ I) in the presence of a mild base to yield the N,N-dimethyl derivative.

    • Causality: Primary amines can participate in intermolecular hydrogen bonding, which acts as a non-radiative decay pathway, quenching fluorescence. Methylation eliminates this quenching, drastically increasing the solid-state and solution-phase quantum yield ( Φf​ ).

Protocol B: Solvatochromic Validation
  • Solvent Screening: Prepare 10 μ M solutions of the purified BTD dye in a spectrum of solvents: n-hexane, toluene, dichloromethane, acetone, acetonitrile, and DMSO.

  • Spectroscopic Acquisition: Record the UV-Vis absorption and fluorescence emission spectra for each sample. Calculate the Stokes shift in wavenumbers (cm −1 ).

  • Lippert-Mataga Plotting: Plot the calculated Stokes shifts against the orientation polarizability ( Δf ) of the respective solvents.

    • Causality: A linear regression with a Pearson's coefficient ( R2 ) > 0.95 self-validates that the dye's emission is strictly governed by ICT and solvent dipole relaxation, confirming its utility as an environmental polarity sensor.

Workflow SYN 1. BTD Core Synthesis (Nitration & Reduction) MOD 2. Donor Functionalization (Push-Pull Assembly) SYN->MOD SOL 3. Solvent Screening (Hexane to DMSO) MOD->SOL SPEC 4. Spectroscopic Analysis (UV-Vis & Fluorimetry) SOL->SPEC LIP 5. Lippert-Mataga Plotting (Δf vs Stokes Shift) SPEC->LIP VAL 6. Bioimaging Validation (Live-Cell Microscopy) LIP->VAL

Self-validating experimental workflow for synthesizing and characterizing BTD dyes.

Applications in Drug Development and Bioimaging

The extreme solvatochromism of BTD dyes is not merely an academic curiosity; it is a highly exploitable mechanism for advanced biological assays and drug screening .

Wash-Free Lipid Droplet Imaging

Lipid droplets (LDs) are non-polar organelles that serve as critical biomarkers for metabolic disorders and cancer progression. Because BTD dyes are highly solvatochromic, they exhibit bright, high-quantum-yield emission in the non-polar, hydrophobic environment of the lipid droplet. Conversely, when circulating in the highly polar, aqueous cytoplasm, their fluorescence is drastically quenched (or shifted outside the detection window).

  • Impact: This allows drug developers to perform "wash-free" live-cell imaging . The dye only "turns on" when partitioned into the target organelle, eliminating background noise and reducing assay time.

Hypoxia Sensing in Tumor Microenvironments

Solid tumors often feature hypoxic (low oxygen) cores. Researchers have engineered BTD dyes where the donor amine is replaced by a nitro group. In this state, the dye is non-fluorescent. However, in hypoxic environments, overexpressed nitroreductase enzymes bioreduce the nitro group back into an amine.

  • Impact: This enzymatic reduction instantly restores the D-π-A push-pull system, causing the dye to fluoresce brightly. This provides a highly specific, targetable diagnostic tool for identifying hypoxic cancer cells during preclinical drug evaluation.

References

  • Neto, B. A. D., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. URL:[Link]

  • Gautam, P., et al. (2017). Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry. URL:[Link]

  • Bietola, A., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI Molecules. URL:[Link]

  • Klymchenko, A. S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Organic & Biomolecular Chemistry (RSC). URL:[Link]

Engineering Intramolecular Charge Transfer in Donor-Acceptor Benzothiadiazole Systems for Advanced Theranostics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient, environmentally sensitive fluorophores is a cornerstone of modern bioimaging and targeted drug development. Among electron-deficient building blocks, the 2,1,3-benzothiadiazole (BTD) core has emerged as a privileged acceptor (A) scaffold. When conjugated with electron-rich donors (D) in D-A or D-A-D architectures, BTD facilitates robust Intramolecular Charge Transfer (ICT). This whitepaper provides an in-depth mechanistic analysis of ICT in BTD systems, detailing the photophysical characterization protocols and their translational applications in Near-Infrared (NIR) bioimaging and Photodynamic Therapy (PDT).

Mechanistic Foundations of Intramolecular Charge Transfer (ICT)

In highly conjugated D-A systems, photoexcitation triggers a massive spatial redistribution of electron density. An electron is promoted from the Highest Occupied Molecular Orbital (HOMO)—typically localized on the donor moiety (e.g., phenothiazine, carbazole)—to the Lowest Unoccupied Molecular Orbital (LUMO), which is heavily localized on the electron-withdrawing BTD core[1].

This rapid charge displacement creates a highly polarized singlet excited state ( S1,ICT​ ). Because the dipole moment of the excited state ( μe​ ) is significantly larger than that of the ground state ( μg​ ), the molecule becomes exquisitely sensitive to the polarity of its surrounding microenvironment[2]. In polar solvents, solvent molecules rapidly reorient around the enlarged dipole, stabilizing the S1,ICT​ state and lowering its energy. This phenomenon, known as positive solvatochromism, results in a pronounced bathochromic (red) shift in the emission spectrum, yielding massive Stokes shifts[3].

Furthermore, the structural distortion inherent to D-A-D systems can minimize the energy gap between the singlet ( S1​ ) and triplet ( T1​ ) excited states ( ΔEST​ ). A narrow ΔEST​ facilitates efficient Intersystem Crossing (ISC), populating the long-lived triplet state required for photosensitization and Reactive Oxygen Species (ROS) generation[4].

Jablonski S0 S0 (Ground State) Low Dipole Moment S1_LE S1 (LE State) Franck-Condon S0->S1_LE Photoexcitation (hν_ex) S1_ICT S1 (ICT State) High Dipole Moment Solvent Relaxed S1_LE->S1_ICT Solvent Relaxation & Charge Transfer S1_ICT->S0 Fluorescence (hν_em) Large Stokes Shift T1 T1 (Triplet State) Long-lived S1_ICT->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative ROS Reactive Oxygen Species (Cytotoxic) T1->ROS Energy Transfer to O2 (Type II PDT)

Jablonski diagram of ICT, Intersystem Crossing, and ROS generation in BTD systems.

Photophysical Characterization: The Lippert-Mataga Protocol

To rigorously validate the ICT character of a novel BTD derivative, researchers must quantify the change in dipole moment upon excitation. This is achieved using the Lippert-Mataga formalism, which correlates the Stokes shift to the orientation polarizability of the solvent.

Step-by-Step Methodology
  • Sample Preparation: Prepare 10 µM solutions of the synthesized BTD fluorophore in a series of aprotic solvents with varying dielectric constants ( ϵ ) and refractive indices ( n ) (e.g., toluene, chloroform, tetrahydrofuran, dichloromethane, dimethyl sulfoxide).

  • Spectral Acquisition: Record the UV-Vis absorption ( λabs​ ) and fluorescence emission ( λem​ ) spectra for each solvent condition at standard room temperature.

  • Energy Conversion: Convert the absorption and emission maxima from nanometers (nm) to wavenumbers ( cm−1 ) to calculate the Stokes shift ( Δν=νabs​−νem​ ).

  • Polarizability Calculation: Calculate the solvent orientation polarizability ( Δf ) for each solvent using the formula:

    Δf=2ϵ+1ϵ−1​−2n2+1n2−1​
  • Linear Regression: Plot the Stokes shift ( Δν ) against the solvent polarizability ( Δf ). The slope of this line is directly proportional to (μe​−μg​)2 .

Causality & Self-Validation Checkpoint: Why rely on this plot? The Lippert-Mataga protocol acts as a self-validating diagnostic tool. If the regression yields a highly linear fit ( R2>0.95 ), it confirms that the emission shift is governed purely by non-specific, general solvent effects (dipole-dipole stabilization), thereby proving the existence of an ICT state[2]. If significant deviations occur, it indicates specific solute-solvent interactions (such as hydrogen bonding), signaling to the researcher that the emission mechanism is more complex than simple charge transfer.

Quantitative Data Summary

The table below summarizes the photophysical properties of representative BTD architectures, highlighting how structural modifications influence the ICT state.

ArchitectureDonor UnitAcceptor Unit λabs​ (nm) λem​ (nm)Stokes Shift ( cm−1 ) Δμ (Debye)
Symmetrical D-A-D TriphenylamineBTD~450~650>5,00012.4
Push-Pull D-A PhenothiazineBTD~480~720>6,00018.0
D-A-D Oligomer ThiopheneBTD~420~600~4,50014.2

Table 1: Photophysical parameters of representative BTD D-A systems demonstrating massive Stokes shifts and large dipole moment changes indicative of strong ICT.

Translational Applications in Drug Development

The unique photophysics of BTD-based ICT systems make them highly valuable for theranostics—the combination of diagnostics and therapeutics.

NIR-II Bioimaging

Standard fluorophores emit in the visible spectrum, which suffers from poor tissue penetration and high autofluorescence. By extending the π -conjugation in BTD D-A-D systems, the ICT emission band can be pushed deep into the Near-Infrared II (NIR-II) window (1000–1700 nm). This allows for high-resolution, deep-tissue in vivo imaging with exceptional signal-to-noise ratios, critical for precise tumor delineation during preclinical drug development[5].

Photodynamic Therapy (PDT)

Beyond imaging, BTD derivatives are potent photosensitizers. Upon irradiation with NIR light, the molecule enters the S1,ICT​ state. Due to the twisted intramolecular conformation of many D-A systems, the molecule undergoes efficient Intersystem Crossing (ISC) to the triplet state ( T1​ ). This T1​ state transfers its energy to surrounding molecular oxygen ( 3O2​ ), generating highly cytotoxic singlet oxygen ( 1O2​ ) that induces localized apoptosis in cancer cells[4].

PDT_Workflow Prep 1. Probe Preparation (BTD D-A Micelles) Incubate 2. Cell Incubation (Targeted Uptake) Prep->Incubate Wash 3. Wash & Isolate (Remove Excess) Incubate->Wash Irradiate 4. NIR Irradiation (Trigger ICT/ISC) Wash->Irradiate Assay 5. Viability Assay (MTT / DCFH-DA) Irradiate->Assay

Step-by-step experimental workflow for evaluating in vitro PDT efficacy of BTD probes.

Experimental Protocol: In Vitro PDT Efficacy Evaluation
  • Micellar Encapsulation: Disperse hydrophobic BTD D-A probes in an amphiphilic block copolymer (e.g., PEG-b-PCL) to form water-soluble nanoparticles.

    • Causality: Bare organic fluorophores aggregate and quench in aqueous biological media; encapsulation preserves the monomeric ICT state and ensures biocompatibility.

  • Cellular Incubation: Incubate target cancer cell lines (e.g., HeLa or U87) with the BTD micelles (10-50 µg/mL) for 4-24 hours to allow for endocytosis.

  • Washing & Isolation: Wash the cells thoroughly with PBS to remove any non-internalized probes.

    • Causality: This prevents extracellular ROS generation from confounding the intracellular cytotoxicity data.

  • Photoirradiation: Expose the cells to a targeted NIR light source (e.g., 808 nm laser) at a controlled power density (e.g., 0.5 W/cm²) for 5-10 minutes.

  • Viability & ROS Assay: Quantify cell viability using a standard MTT assay and measure intracellular ROS generation using a DCFH-DA fluorescent probe.

Causality & Self-Validation Checkpoint: To ensure the protocol is self-validating, researchers must maintain a "Dark Control" (cells + probe + NO light) and a "Light Control" (cells + NO probe + light). The therapeutic mechanism is strictly validated only if cytotoxicity is observed exclusively in the dual-condition (probe + light). If the Dark Control shows cell death, the probe possesses intrinsic chemical toxicity, invalidating its use as a purely photodynamic agent.

Conclusion

The 2,1,3-benzothiadiazole core remains a powerhouse in the design of donor-acceptor fluorophores. By understanding and manipulating the Intramolecular Charge Transfer (ICT) state, researchers can precisely tune emission wavelengths into the NIR window and optimize triplet state yields for ROS generation. Through rigorous, self-validating photophysical and biological protocols, BTD-based systems will continue to drive innovations in non-invasive bioimaging and targeted photodynamic therapies.

References

  • Benzothiadiazole-Centered Donor–Acceptor–Donor Systems: Synthesis, Characterization, and PFAS-Induced Fluorochromism The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Multiple Intramolecular Charge Transfers in Multimodular Donor–Acceptor Chromophores with Large Two-Photon Absorption The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Between Aromatic and Quinoid Structure: A Symmetrical UV to Vis/NIR Benzothiadiazole Redox Switch PMC (National Institutes of Health) URL:[Link]

  • 2, 1, 3‐Benzothiadiazole Derivative Small Molecule Fluorophores for NIR‐II Bioimaging Advanced Functional Materials (Semantic Scholar) URL:[Link]

  • Recent advances of AIE light-up probes for photodynamic therapy Chemical Science (RSC Publishing) URL:[Link]

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An In-depth Technical Guide to the Structural Characterization of Imidazo[2,1-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The imidazo[2,1-b][1][2][3]thiadiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This "privileged scaffold" is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5] The fusion of an imidazole and a thiadiazole ring creates a unique electronic and steric environment, making it a versatile framework for the design of novel therapeutic agents.[1][6] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a thorough and unambiguous structural characterization is a cornerstone of any research and development program focused on this class of compounds.

This guide provides a comprehensive overview of the modern analytical techniques employed in the structural elucidation of imidazo[2,1-b]thiadiazoles. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data. Each section is designed to be a self-validating system, equipping you with the knowledge to not only perform the analysis but also to critically evaluate the results.

The Strategic Imperative for Multi-faceted Structural Analysis

The structural characterization of a novel imidazo[2,1-b]thiadiazole derivative is rarely accomplished with a single technique. Instead, a synergistic approach, integrating data from multiple analytical methods, is essential for an unequivocal assignment of its constitution and stereochemistry. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides a higher level of confidence in the final structure.

The workflow for structural characterization typically follows a logical progression, starting with techniques that confirm the presence of the core scaffold and its substituents, and moving towards more detailed analyses of connectivity and spatial arrangement.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of Imidazo[2,1-b]thiadiazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Initial Confirmation IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR Functional Group Analysis NMR NMR Spectroscopy - 1H, 13C, 2D NMR - Connectivity & Spatial Proximity MS->NMR Detailed Connectivity XRay Single-Crystal X-ray Diffraction - Unambiguous 3D Structure NMR->XRay Absolute Confirmation (if crystal)

Figure 1: A typical workflow for the synthesis and structural characterization of imidazo[2,1-b]thiadiazole derivatives.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) is an indispensable tool for the initial characterization of newly synthesized imidazo[2,1-b]thiadiazoles. It provides a rapid and accurate determination of the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical for obtaining a clear molecular ion peak.

  • Electrospray Ionization (ESI): Being a soft ionization technique, ESI is particularly well-suited for imidazo[2,1-b]thiadiazoles, which often possess basic nitrogen atoms that can be readily protonated to form [M+H]+ ions. This minimizes fragmentation, ensuring the molecular ion is the most prominent peak in the spectrum.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for these compounds.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of the synthesized compound and ruling out alternative structures with the same nominal mass.

Fragmentation Patterns: A Structural Fingerprint

While soft ionization techniques are preferred for determining the molecular weight, studying the fragmentation patterns through techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information. The fragmentation of the imidazo[2,1-b]thiadiazole core can offer insights into the nature and position of substituents. Common fragmentation pathways may involve the cleavage of the fused ring system or the loss of substituent groups.[3]

Technique Information Gained Key Considerations
Low-Resolution MS Nominal Molecular WeightRapid screening and reaction monitoring.
High-Resolution MS (HRMS) Accurate Mass & Elemental FormulaEssential for the characterization of new compounds.[7]
Tandem MS (MS/MS) Structural Fragments & ConnectivityUseful for distinguishing between isomers.

Table 1: Summary of Mass Spectrometry Techniques for Imidazo[2,1-b]thiadiazole Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides detailed information about the connectivity of atoms.[8]

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the imidazo[2,1-b]thiadiazole scaffold, the chemical shifts of the imidazole protons are particularly diagnostic.[9]

  • H-5 Proton: The proton at position 5 of the imidazo[2,1-b]thiadiazole ring typically appears as a singlet in the aromatic region, often between δ 7.5 and 8.5 ppm. Its exact chemical shift is influenced by the nature of the substituents on the ring.[3][9]

  • Substituent Protons: The signals corresponding to the protons of the substituents provide valuable information about their structure and attachment to the core.

¹³C NMR: Unveiling the Carbon Framework

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

  • Bridgehead Carbon (C-7a): This quaternary carbon is a key feature of the fused system.

  • Imidazole Carbons (C-5 and C-6): The chemical shifts of these carbons are indicative of the electronic environment within the imidazole ring.[9]

  • Thiadiazole Carbons (C-2): The carbon at position 2 is also a characteristic signal.

Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
H-57.5 - 8.5 (singlet)100 - 117
C-2-~160 - 170
C-6-~145 - 155
C-7a-~130 - 140

Table 2: Typical NMR Chemical Shift Ranges for the Unsubstituted Imidazo[2,1-b][1][2][3]thiadiazole Core. (Note: These are approximate ranges and can vary significantly with substitution).

2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for establishing the connectivity between substituents and the core, and for confirming the fusion of the two rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the 3D structure and stereochemistry of the molecule.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR - Proton Environments - Multiplicity COSY COSY - H-H Connectivity H1_NMR->COSY HSQC HSQC - C-H (1-bond) Connectivity H1_NMR->HSQC HMBC HMBC - C-H (long-range) Connectivity H1_NMR->HMBC NOESY NOESY - Through-space H-H Proximity H1_NMR->NOESY C13_NMR ¹³C NMR - Carbon Environments C13_NMR->HSQC C13_NMR->HMBC Connectivity 2D Connectivity Map COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Structure Final 3D Structure NOESY->Structure Connectivity->Structure

Figure 2: The role of various NMR experiments in determining the structure of imidazo[2,1-b]thiadiazoles.

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[10][11] It reveals precise bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions in the crystal lattice. This technique is considered the "gold standard" for structural characterization.

Protocol: Growing Diffraction-Quality Crystals
  • Purification: The compound must be of high purity (>99%).

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in the chosen solvent in a loosely covered vial to allow for slow evaporation.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: Slowly cool a saturated solution of the compound.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[12] For imidazo[2,1-b]thiadiazoles, IR spectroscopy can confirm the presence of C-H, C=N, and C=C bonds within the heterocyclic core, as well as characteristic vibrations of any substituent groups (e.g., C=O, N-H, C-F).[3]

Computational Chemistry: A Synergistic Approach

In silico methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental data to aid in structural characterization.[13]

  • NMR Chemical Shift Prediction: Calculated NMR chemical shifts can be compared with experimental values to support or challenge a proposed structure.

  • Conformational Analysis: Computational methods can predict the most stable conformation of a molecule, which can be correlated with data from NOESY experiments.

  • Vibrational Frequency Calculation: Calculated IR frequencies can aid in the assignment of experimental spectra.

Conclusion: An Integrated and Iterative Process

The structural characterization of imidazo[2,1-b]thiadiazoles is a meticulous process that relies on the thoughtful application and interpretation of a suite of analytical techniques. By integrating the data from mass spectrometry, multi-dimensional NMR, X-ray crystallography, and vibrational spectroscopy, and by leveraging the predictive power of computational chemistry, researchers can achieve an unequivocal and comprehensive understanding of their molecular architecture. This foundational knowledge is paramount for establishing structure-activity relationships and for the rational design of new and more effective therapeutic agents based on this remarkable scaffold.

References

  • Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Gupta M, Kaur B, Singh S, Gupta V. Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Indian Journal of Pharmaceutical and Biological Research. 2017;5(04):34-38. Available at: [Link]

  • Gupta M, Kaur B, Singh S, Gupta V. Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. ResearchGate. 2017. Available at: [Link]

  • Abdel-Wahab BF, Abdel-Gawad H, El-Apasery MA. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules. 2011;16(7):5484-5496. Available at: [Link]

  • Khazi IAM, et al. Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. Tetrahedron. 2011;67(19):3289-3316. Available at: [Link]

  • Oniga S, et al. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules. 2018;23(9):2425. Available at: [Link]

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  • SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Available at: [Link]

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  • Discovery and Evaluation of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. ACS Publications. Available at: [Link]

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  • Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. PMC. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF NEW IMIDAZO[2,1-b]THIAZOLES AS ANTITUBERCULOSIS AGENTS. SciSpace. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazo[2,1-b]thiadiazole-Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

Imidazo[2,1-b][1][2][3]thiadiazole-chalcones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This fused heterocyclic system, which is an isostere of imidazothiazole, has been explored for its potential as antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory agents.[4] The chalcone moiety, a well-known pharmacophore, further enhances the therapeutic potential of these molecules. The combination of the imidazo[2,1-b][1][2][3]thiadiazole core with various substituted chalcones has led to the development of novel compounds with promising anticancer properties, including the induction of apoptosis in cancer cells.[5][6]

This guide provides a detailed overview of the synthetic protocols for preparing imidazo[2,1-b]thiadiazole-chalcones, with a focus on the underlying chemical principles and practical experimental considerations. The methodologies described herein are designed to be robust and reproducible, enabling researchers to synthesize a library of these compounds for further biological evaluation.

Synthetic Strategy Overview

The synthesis of imidazo[2,1-b]thiadiazole-chalcones is typically a multi-step process. The general approach involves the initial construction of the core imidazo[2,1-b][1][2][3]thiadiazole scaffold, followed by a Claisen-Schmidt condensation to introduce the chalcone moiety.

The key steps are:

  • Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole: This is the foundational building block.

  • Synthesis of 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazole: This involves the cyclization of the 2-amino-1,3,4-thiadiazole with an appropriate α-haloketone.

  • Formylation of the imidazo[2,1-b][1][2][3]thiadiazole core: Introduction of an aldehyde group, typically at the 5-position, is necessary for the subsequent condensation.

  • Claisen-Schmidt condensation: The final step involves the reaction of the imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde with a substituted acetophenone to yield the target chalcone.

dot graph "Synthetic_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Aromatic Carboxylic Acid +\nThiosemicarbazide"]; B [label="2-Amino-5-substituted-\n1,3,4-thiadiazole"]; C [label="α-Haloacetophenone"]; D [label="2,6-Disubstituted-\nimidazo[2,1-b][1][2][3]thiadiazole"]; E [label="Vilsmeier-Haack Reagent\n(POCl3/DMF)"]; F [label="Imidazo[2,1-b][1][2][3]thiadiazole-\n5-carbaldehyde"]; G [label="Substituted Acetophenone"]; H [label="Imidazo[2,1-b]thiadiazole-Chalcone"];

A -> B [label="POCl3"]; B -> D; C -> D [label="Reflux, Ethanol"]; D -> F; E -> F [label="Formylation"]; F -> H; G -> H [label="Claisen-Schmidt\nCondensation (NaOH)"]; } caption { label = "Overall synthetic workflow for imidazo[2,1-b]thiadiazole-chalcones."; fontsize = 12; } enddot

Part 1: Synthesis of the Imidazo[2,1-b][1][2][3]thiadiazole Core

The construction of the fused heterocyclic system is the cornerstone of the entire synthesis. The following protocols detail the preparation of the necessary intermediates.

Protocol 1.1: Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amine

This initial step involves the cyclization of an aromatic carboxylic acid with thiosemicarbazide. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this dehydrative cyclization.[7][8]

Materials:

  • Substituted aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Water

  • 50% Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • To a round-bottom flask, add the substituted aromatic carboxylic acid and thiosemicarbazide.

  • Carefully add phosphorus oxychloride dropwise to the mixture at 0 °C with stirring.

  • After the addition is complete, heat the reaction mixture at 75 °C for a specified time (typically 2-3 hours), then reflux for an additional period (e.g., 4 hours).[8]

  • Cool the reaction mixture to room temperature and carefully pour it into crushed ice/cold water.

  • Reflux the aqueous mixture for approximately 4 hours.[8]

  • After cooling, neutralize the mixture to pH 8 by the dropwise addition of a 50% NaOH solution with constant stirring.[8]

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 5-substituted-1,3,4-thiadiazol-2-amine.

Expertise & Experience: The use of POCl₃ is critical as it acts as both a dehydrating and cyclizing agent. The initial heating at a lower temperature followed by reflux ensures the reaction goes to completion. Careful neutralization is crucial for the precipitation of the product.

Protocol 1.2: Synthesis of 2,6-Disubstituted-imidazo[2,1-b][1][2][3]thiadiazole

This step involves the condensation of the synthesized 2-amino-1,3,4-thiadiazole with a substituted phenacyl bromide. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.[7][9]

Materials:

  • 5-Substituted-1,3,4-thiadiazol-2-amine (1.0 eq)

  • Substituted phenacyl bromide (1.1 eq)

  • Dry ethanol

Procedure:

  • Dissolve the 5-substituted-1,3,4-thiadiazol-2-amine in dry ethanol in a round-bottom flask.

  • Add the substituted phenacyl bromide to the solution.

  • Reflux the reaction mixture for 18-24 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Trustworthiness: The purity of the starting materials, particularly the dryness of the ethanol, is important for achieving a good yield. The reflux time can be optimized based on the specific substrates used.

dot graph "Imidazothiadiazole_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Thiadiazole [label="5-Substituted-1,3,4-\nthiadiazol-2-amine"]; PhenacylBromide [label="Substituted\nPhenacyl Bromide"]; Intermediate [label="N-Alkylated Intermediate"]; Imidazothiadiazole [label="2,6-Disubstituted-\nimidazo[2,1-b][1][2][3]thiadiazole"];

Thiadiazole -> Intermediate; PhenacylBromide -> Intermediate [label="N-Alkylation"]; Intermediate -> Imidazothiadiazole [label="Intramolecular\nCyclization (-H2O)"]; } caption { label = "Formation of the imidazo[2,1-b][1][2][3]thiadiazole core."; fontsize = 12; } enddot

Part 2: Synthesis of Imidazo[2,1-b]thiadiazole-Chalcones

With the core heterocyclic system in hand, the next stage is the introduction of the chalcone moiety.

Protocol 2.1: Vilsmeier-Haack Formylation of 2,6-Disubstituted-imidazo[2,1-b][1][2][3]thiadiazole

The Vilsmeier-Haack reaction is a reliable method for introducing an aldehyde group onto electron-rich heterocyclic systems. Electrophilic substitution on the imidazo[2,1-b]-1,3,4-thiadiazole ring typically occurs at the 5-position.[9][10]

Materials:

  • 2,6-Disubstituted-imidazo[2,1-b][1][2][3]thiadiazole (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Sodium bicarbonate solution

Procedure:

  • Prepare the Vilsmeier-Haack reagent in situ by slowly adding POCl₃ to ice-cold DMF with stirring.

  • To this freshly prepared reagent, add the 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazole portion-wise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time, and then heat it (e.g., to 60-70 °C) for several hours until the reaction is complete (monitored by TLC).[9]

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated product, 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde, is filtered, washed with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2.2: Claisen-Schmidt Condensation for Chalcone Synthesis

The final step is the base-catalyzed Claisen-Schmidt condensation between the aldehyde synthesized in the previous step and a substituted acetophenone.[5][6]

Materials:

  • 2,6-Disubstituted-imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde (1.0 eq)

  • Substituted acetophenone (1.1 eq)

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde and the substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add 10% aqueous NaOH solution dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.

  • After the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is collected by filtration, washed with water until neutral, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure imidazo[2,1-b]thiadiazole-chalcone.

Authoritative Grounding: The Claisen-Schmidt condensation is a classic and widely used method for the synthesis of chalcones. The use of a base like NaOH facilitates the deprotonation of the acetophenone to form an enolate, which then attacks the aldehyde.[6]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various imidazo[2,1-b]thiadiazole derivatives.

StepReactantsCatalyst/ReagentSolventTime (h)Temp (°C)Yield (%)Reference
1.14-Chlorobenzoic acid, ThiosemicarbazidePOCl₃-675 then reflux-[8]
1.22-Amino-5-aryl-1,3,4-thiadiazole, Phenacyl bromide-Dry Ethanol18Reflux-[7]
2.1Imidazo[2,1-b][1][2][3]thiadiazolePOCl₃/DMF--0-7093-95[9]
2.2Imidazo[2,1-b]thiadiazole-aldehyde, Acetophenone10% NaOHEthanol-RT-[6]
Conclusion

The protocols outlined in this guide provide a comprehensive framework for the synthesis of imidazo[2,1-b]thiadiazole-chalcones. By systematically following these procedures and understanding the underlying chemical principles, researchers can efficiently generate a diverse range of these promising compounds for biological screening and drug discovery efforts. The modular nature of this synthetic route allows for the facile introduction of various substituents on both the imidazo[2,1-b]thiadiazole core and the chalcone moiety, enabling the exploration of structure-activity relationships.

References
  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: A Potent and Versatile Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, 6(9), 1003-1024.
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  • Yang, M., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11, 37731-37735.
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  • Yang, M., et al. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 77(24), 11346-11352.
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  • Ghencea, A., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2358.

  • Kharb, R., et al. (2011). Reaction mechanism of formation of imidazo[2,1-b][1][2][3]thiadiazoles. ResearchGate.

  • Gomha, S. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5873-5883.
  • Gurdal, E. E., et al. (2022). Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. Pharmaceuticals, 15(7), 856.
  • Wang, Y., et al. (2022). Visible-Light-Promoted [3 + 2] Cyclization of Chalcones with 2-Mercaptobenzimidazoles: A Protocol for the Synthesis of Imidazo[2,1-b]thiazoles. Organic Letters, 24(17), 3195-3199.
  • Senthilkumar, P., et al. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZO THIAZOLE CHALCONES AS ANTIOXIDANT AGENT. International Journal of Pharmaceutical Sciences and Research, 10(5), 2345-2352.
  • Kamal, A., et al. (2014). Synthesis of imidazo[2,1-b][1][2][3]thiadiazole–chalcones as apoptosis inducing anticancer agents. Semantic Scholar.

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Der Pharma Chemica, 3(6), 444-453.

  • Dadou, S., et al. (2022). Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Journal of Biomolecular Structure and Dynamics, 41(14), 6939-6954.
  • Kamal, A., et al. (2014). Synthesis of imidazo[2,1-b][1][2][3]thiadiazolechalcones as apoptosis inducing anticancer agents. ResearchGate.

  • Sethi, N. S., et al. (2020). SYNTHESIS OF NEW 2, 5, 6-SUBSTITUTED IMIDAZO[2,1-B][1][2][3]THIADIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. International Journal of Pharmaceutical Sciences and Research, 11(11), 5518-5529.

  • Dadou, S., et al. (2022). Structure of some chalcones and imidazo[2, 1-b]thiazole derivatives exhibiting anti-cancer activity.
  • Gurdal, E. E., et al. (2019). Synthesis of substituted imidazo[2,1-b][1][2][3]thiadiazole derivatives 4-21. ResearchGate.

  • Kamal, A., et al. (2015). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 10(1), 125-137.
  • Senthil, R., et al. (2017). Synthesis of imidazo[2,1‐b]thiazole derivatives via Claisen‐Schmidt condensation.
  • Sharma, S., & Sharma, P. K. (2014). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 4(3), 349-363.

  • Perez-Picaso, L., et al. (2023).

Sources

Application Note: Functionalization of 2,1,3-Benzothiadiazole for Next-Generation Optoelectronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of high-performance organic optoelectronic devices—spanning Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)—relies heavily on the precise engineering of frontier molecular orbitals (HOMO/LUMO). 2,1,3-Benzothiadiazole (BTD) has emerged as a privileged, highly polarized electron-accepting (A) scaffold[1]. Its strong electron-withdrawing capacity, planar rigidity, and structural adjustability make it an ideal core for constructing Donor-Acceptor (D-A) or "push-pull" architectures[2].

When BTD is electronically coupled with electron-rich donor units (e.g., diphenylamine, fluorene, or carbazole derivatives), the resulting intramolecular charge transfer (ICT) significantly narrows the optical bandgap[1]. This guide details the causal methodologies for functionalizing BTD, providing researchers with self-validating protocols to synthesize advanced optoelectronic materials.

DA_Architecture D Donor (D) Raises HOMO (e.g., Fluorene) Pi π-Bridge Extends Conjugation (e.g., Thiophene) D->Pi A Acceptor (A) Lowers LUMO (e.g., BTD) Pi->A

Fig 1: Push-pull (D-π-A) molecular design for tuning frontier orbital energy levels.

Heteroatom Substitution: BTD vs. Benzoselenadiazole (BSD)

Before functionalizing the carbon backbone, researchers must select the appropriate chalcogen for the thiadiazole ring. Substituting sulfur for selenium yields Benzoselenadiazole (BSD). The heavier Se atom induces a strong Spin-Orbit Coupling (SOC) effect, which facilitates intersystem crossing (ISC) and reverse intersystem crossing (RISC)—critical mechanisms for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLEDs[3]. However, this comes at the cost of photostability.

Table 1: Comparative Optoelectronic Properties of BTD vs. BSD Derivatives [3]

Property2,1,3-Benzothiadiazole (BTD)Benzoselenadiazole (BSD)
Heteroatom Sulfur (S)Selenium (Se)
Emission Maximum ~666 nm (via extended conjugation)~643 nm (Shifts up to 688 nm in polar solvents)
Quantum Yield (Φ) ~0.35Up to 0.51
Spin-Orbit Coupling ModerateHigh (Heavy Atom Effect)
Photostability High (Baseline standard)Lower (~10x less stable than BTD analogues)
Primary Application Stable OPV Acceptors (e.g., Y6), OFETsBio-imaging, highly solvent-sensitive probes

Synthetic Workflows & Experimental Protocols

The functionalization of BTD dictates its role in the final device. Electrophilic substitution targets the C4/C7 positions to build linear D-A polymers, while transition-metal-catalyzed C-H activation unlocks the C5/C6 positions for lateral tuning[4].

Synth_Workflow cluster_0 Functionalization Pathways BTD 2,1,3-Benzothiadiazole (Starting Material) Brom Electrophilic Bromination (C4, C7 positions) BTD->Brom Br2, HBr Boryl Ir-Catalyzed Borylation (C5, C6 positions) BTD->Boryl B2pin2, [Ir] Cross Pd-Catalyzed Cross-Coupling (Suzuki / Stille) Brom->Cross Boryl->Cross Device Optoelectronic Integration (OLED, OPV, OFET) Cross->Device

Fig 2: Synthetic pathways for functionalizing BTD toward optoelectronic applications.

Protocol A: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

Causality & Rationale: The electron-withdrawing nature of the 1,2,5-thiadiazole ring severely deactivates the fused benzene ring toward electrophilic aromatic substitution. Standard bromination conditions (e.g., Br₂ in DCM) will fail or result in poor yields. Utilizing a strong acidic medium (48% aqueous HBr) under reflux provides the necessary electrophilic activation of the bromine, driving the reaction quantitatively to the 4,7-positions[5].

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Ensure the system is adequately vented through a base trap to neutralize evolved HBr gas.

  • Dissolution: Dissolve 10.0 g (73.4 mmol) of 2,1,3-benzothiadiazole in 150 mL of 48% aqueous HBr.

  • Addition: Heat the mixture to 80 °C. Slowly add 35.2 g (220 mmol, 3 equiv.) of Br₂ dropwise over 1 hour. Note: Rapid addition will cause sublimation of unreacted BTD.

  • Reflux: Elevate the temperature to 120 °C and reflux for 6 hours.

  • Workup: Cool the mixture to room temperature. Pour the suspension into 500 mL of ice water. Add saturated NaHSO₃ solution until the orange color of excess bromine dissipates.

  • Purification: Filter the resulting solid, wash extensively with deionized water, and recrystallize from ethanol to yield pale yellow needles.

  • Self-Validation System: Analyze via ¹H-NMR (CDCl₃). Pure BTD exhibits a multiplet at 7.7 ppm. Successful 4,7-dibromination is confirmed by the complete disappearance of this multiplet and the emergence of a sharp singlet at 7.62 ppm (integrating to 2H, representing the equivalent C5 and C6 protons).

Protocol B: Regioselective Ir-Catalyzed C-H Borylation

Causality & Rationale: While Protocol A strictly functionalizes the C4 and C7 positions, accessing the C5 and C6 positions is critical for lateral functionalization (e.g., attaching solubilizing alkyl chains or tuning solid-state packing for OFETs). Because electrophilic methods cannot target these positions, direct Iridium-catalyzed C-H activation is required. Using [Ir(OMe)(cod)]₂ with a sterically demanding ligand like dtbpy directs the borylation to the less sterically hindered C5/C6 positions, circumventing the need for complex de novo synthesis[4].

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv. for mono-borylation).

  • Activation: Add 2 mL of anhydrous MTBE (methyl tert-butyl ether) and stir for 10 minutes until the solution turns deep red, indicating the formation of the active catalytic species.

  • Substrate Addition: Add BTD (1.0 equiv., 0.5 mmol) dissolved in 3 mL of MTBE.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Purification: Quench with water, extract with EtOAc, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation System: Analyze via ¹¹B-NMR and GC-MS. The appearance of a distinct ¹¹B-NMR peak at ~30-33 ppm confirms the presence of the pinacolborane ester. GC-MS should show a mass shift corresponding to the addition of the Bpin group (+126 m/z).

Protocol C: Suzuki-Miyaura Cross-Coupling for D-A Architectures

Causality & Rationale: Constructing the final D-A polymer or small molecule requires coupling the electron-deficient BTD core with electron-rich donor units. While Stille coupling is common, Suzuki-Miyaura coupling is preferred to avoid toxic organotin byproducts. However, coupling highly electron-deficient aryl halides often suffers from sluggish reductive elimination. Utilizing Xantphos as a bidentate auxiliary ligand with Pd-catalysts accelerates this rate-limiting step, ensuring high molecular weight polymers or high-yield small molecules[5].

Step-by-Step Methodology:

  • Reagent Mixing: In a Schlenk flask, combine 4,7-dibromo-BTD (1.0 equiv.), a donor-aryl diboronic acid (e.g., fluorene-diboronic acid, 1.0 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Solvent Degassing: Add a biphasic mixture of Toluene and 2M aqueous K₂CO₃ (3:1 v/v). Degas the mixture via three freeze-pump-thaw cycles to strictly remove oxygen (which causes homocoupling of boronic acids).

  • Polymerization/Coupling: Heat the vigorously stirred biphasic mixture to 95 °C for 24 hours.

  • End-Capping (For Polymers): Add phenylboronic acid, stir for 2 hours, then add bromobenzene and stir for another 2 hours to terminate active end-groups.

  • Precipitation: Cool and precipitate the organic phase dropwise into vigorously stirred methanol.

  • Self-Validation System: For polymers, perform Gel Permeation Chromatography (GPC). A Number Average Molecular Weight (Mₙ) > 20 kDa with a low Polydispersity Index (PDI < 2.5) indicates successful step-growth. UV-Vis spectroscopy will validate the D-A interaction by revealing a new, distinct bathochromic charge-transfer absorption band in the 500-700 nm region[6].

Application Insights: Device Engineering

  • OLEDs: The position of the BTD unit within the molecular backbone dictates the emission color. By extending the conjugation length or utilizing fused BTD-units, researchers can tune the emission from green to deep-red/NIR. BTD derivatives are particularly effective as host materials or TADF emitters due to their ability to support hot exciplex models with low exciton lifetimes (~750 ns), reducing efficiency roll-off at high luminance[2][7].

  • OFETs: For field-effect transistors, backbone planarity is paramount for charge mobility. Modifying the BTD unit with specific functional groups alters this planarity. For example, fluorination (F-BTD) promotes an anti-conformation with adjacent donor units, resulting in a highly linear, crystalline backbone with superior electron mobility. Conversely, bulky cyano or nitro groups twist the backbone out of coplanarity, drastically reducing mobility[6].

  • OPVs: In organic solar cells, BTD is the foundational building block for Non-Fullerene Acceptors (NFAs). Fused BTD-units (e.g., in the Y6 molecule) optimize the π-π stacking properties and frontier orbital energy levels, pushing Power Conversion Efficiencies (PCEs) beyond 18%[2].

References

  • A theoretical investigation of benzothiadiazole derivatives for high efficiency OLEDs. ResearchGate.
  • 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu.
  • Derivatives of diphenylamine and benzothiadiazole in optoelectronic applications: a review. D-NB.info.
  • A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. NIH.gov.
  • Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application. PolyU Institutional Research Archive.
  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. ACS Publications.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org.
  • Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. ACS Publications.

Sources

Application Notes and Protocols: The Versatile Imidazo[2,1-b]thiadiazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the pantheon of heterocyclic systems, the imidazo[2,1-b]thiadiazole nucleus has emerged as a "privileged" structure. This fused bicyclic system, which marries the electron-rich imidazole ring with the versatile 1,3,4-thiadiazole, presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, and a tunable lipophilic character. These features make it an exceptional template for designing potent and selective modulators of various biological targets.

This guide provides an in-depth exploration of the imidazo[2,1-b]thiadiazole scaffold, intended for researchers, scientists, and drug development professionals. We will delve into its therapeutic applications, supported by mechanistic insights and structure-activity relationships (SAR), and provide detailed protocols for the synthesis and biological evaluation of representative compounds.

I. The Therapeutic Versatility of Imidazo[2,1-b]thiadiazoles

The imidazo[2,1-b]thiadiazole core has been successfully exploited to develop agents with a broad spectrum of pharmacological activities. The key to this versatility lies in the amenability of the C-2, C-5, and C-6 positions to substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement.

Anticancer Applications: A Multi-pronged Attack

The most significant therapeutic potential of imidazo[2,1-b]thiadiazoles has been realized in oncology. Derivatives of this scaffold have demonstrated potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, including those of the lung, breast, prostate, and pancreas. The anticancer mechanisms are diverse, highlighting the scaffold's ability to interact with multiple key cellular pathways.

  • Induction of Apoptosis and Cell Cycle Arrest: A notable mechanism involves the induction of programmed cell death (apoptosis). For instance, a series of imidazo[2,1-b]thiadiazole–chalcone hybrids were shown to induce G0/G1 phase cell cycle arrest in DU-145 prostate cancer cells. This was accompanied by the activation of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively. The growth inhibitory effects were also linked to the downregulation of cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.

  • Inhibition of Key Kinases: Imidazo[2,1-b]thiadiazole derivatives have been designed as potent kinase inhibitors. Certain compounds have shown potent inhibitory activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and migration. Inhibition of FAK phosphorylation by these compounds has been demonstrated in peritoneal mesothelioma cells. Furthermore, some derivatives act as potent tubulin polymerization inhibitors, leading to G2/M phase cell cycle arrest and apoptosis.

  • Synergy with Existing Chemotherapeutics: An exciting avenue of research is the use of imidazo[2,1-b]thiadiazole derivatives to potentiate the effects of established anticancer drugs. For example, certain derivatives have been shown to enhance the antiproliferative activity of gemcitabine in pancreatic cancer and peritoneal mesothelioma models. This synergistic effect was linked to an increase in the expression of the human equilibrative nucleoside transporter-1 (hENT-1), the primary transporter responsible for gemcitabine uptake into cells.

anticancer_mechanism cluster_cellcycle Cell Cycle Control ImidazoThiadiazole Imidazo[2,1-b]thiadiazole Derivative CyclinD1 Cyclin D1 ImidazoThiadiazole->CyclinD1 Inhibits p21_p27 p21/p27 ImidazoThiadiazole->p21_p27 Activates Caspase8 Caspase-8 Activation ImidazoThiadiazole->Caspase8 Induces G1_Arrest G0/G1 Phase Arrest CellCycle->G1_Arrest Leads to Apoptosis Apoptosis G1_Arrest->Apoptosis Can trigger Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes synthesis_workflow Start Aromatic Carboxylic Acid + Thiosemicarbazide Step1 Step 1: Thiadiazole Formation (POCl₃, 80°C) Start->Step1 Intermediate 2-Amino-5-aryl-1,3,4-thiadiazole Step1->Intermediate Step2 Step 2: Cyclocondensation (Ethanol, Reflux) Intermediate->Step2 Reagent2 α-Bromoketone Reagent2->Step2 Product 2,6-Disubstituted Imidazo[2,1-b]thiadiazole Step2->Product

Application Notes & Protocols: Molecular Docking of Imidazo[2,1-b]thiadiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[2,1-b]thiadiazole scaffold is a "privileged" heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antitubercular, and antifungal properties.[1][2][3][4][5] Molecular docking is an indispensable computational technique that accelerates drug discovery by predicting the binding interactions between a small molecule (ligand) and its macromolecular target (receptor).[6][7] This guide provides an in-depth, field-proven protocol for conducting molecular docking studies on imidazo[2,1-b]thiadiazole derivatives. We will detail the entire workflow, from target selection and system preparation to docking execution and results validation, emphasizing the scientific rationale behind each critical step.

Foundational Principles: The "Why" Behind the Workflow

A successful docking study is more than a mere simulation; it is a hypothesis-generating experiment grounded in biochemical principles. Understanding the causality behind each step is critical for producing meaningful and reproducible results.

Expertise-Driven Rationale:

  • Target Selection: The choice of a protein target is dictated by the therapeutic goal. For instance, to evaluate the anticancer potential of imidazo[2,1-b]thiadiazole derivatives against hepatocellular carcinoma, Glypican-3 (GPC-3) could be a relevant target.[1][8] For antitubercular activity, enzymes like Pantothenate Synthetase from Mycobacterium tuberculosis are validated targets.[2][9]

  • System Preparation (Receptor and Ligand): Raw crystallographic data from the Protein Data Bank (PDB) is not immediately ready for docking. These structures often lack hydrogen atoms, which are vital for hydrogen bonding, and contain experimental artifacts like water molecules and co-solvents that can interfere with the docking algorithm.[10][11][12] Therefore, rigorous preparation—adding hydrogens, assigning atomic charges, and removing non-essential molecules—is a mandatory prerequisite for creating a biochemically realistic environment for the simulation.[13]

  • The Search Space (Grid Box): Docking algorithms must be guided to a specific region of the protein. Defining a "search space" or "grid box" around the known active site focuses the computational effort, making the search for the correct binding pose more efficient and accurate.[10][13] This site is often identified from the position of a co-crystallized native ligand.[10]

  • Scoring Functions & Validation: Docking programs use mathematical scoring functions to estimate the binding affinity, typically reported in kcal/mol, where a more negative value suggests stronger binding.[6][8] However, these scores are approximations. A crucial self-validation step involves "re-docking"—removing the native ligand from the crystal structure and using the docking protocol to predict its pose. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) provides confidence in the protocol's ability to reproduce known binding modes.[14]

Experimental Workflow: A Visual Overview

The entire molecular docking process follows a structured, multi-stage pipeline. Each stage is a prerequisite for the next, ensuring the integrity and quality of the final data.

G cluster_prep Part 1: Preparation cluster_process Part 2: Processing cluster_dock Part 3: Simulation cluster_analysis Part 4: Analysis & Validation PDB Protein Target Selection (e.g., from PDB) ReceptorPrep Receptor Preparation (Add H, Assign Charges) PDB->ReceptorPrep Ligand Ligand Structure Generation (2D Sketch or 3D Model) LigandPrep Ligand Preparation (Energy Minimization, Define Torsions) Ligand->LigandPrep Grid Define Search Space (Grid Box Generation) ReceptorPrep->Grid Dock Execute Docking (AutoDock Vina) LigandPrep->Dock Grid->Dock Analysis Analyze Poses & Scores (Binding Affinity) Dock->Analysis Validation Protocol Validation (Re-docking, RMSD Calculation) Analysis->Validation

Caption: High-level workflow for molecular docking studies.

Detailed Protocol: Docking with AutoDock Vina

This protocol utilizes a standard suite of freely available and widely cited software: AutoDock Tools (ADT) for system preparation and AutoDock Vina for the docking calculation.[15][16]

Part A: System & Software Requirements
  • UCSF Chimera or PyMOL: For molecular visualization and initial PDB file cleaning.[17]

  • AutoDock Tools (ADT): A graphical front-end for preparing PDBQT files for AutoDock Vina.[15]

  • AutoDock Vina: The core docking engine.

  • Open Babel: A versatile chemical toolbox for file format conversion and initial 3D structure generation.[18][19]

Part B: Receptor Preparation

Objective: To convert a raw PDB file of the target protein into a docking-ready PDBQT file.

  • Obtain and Clean the Protein Structure:

    • Download the 3D crystal structure of your target protein from the .[18]

    • Open the PDB file in UCSF Chimera or PyMOL.

    • Remove all non-essential components: water molecules (HOH), co-factors, ions, and any co-crystallized ligands.[12] This is crucial as they can occupy the binding site and interfere with the docking.[10]

    • If the protein is a multimer, retain only the chain(s) that form the active site of interest.

    • Save the cleaned protein as a new PDB file (e.g., receptor_clean.pdb).

  • Prepare the Receptor in AutoDockTools (ADT):

    • Launch ADT and open the receptor_clean.pdb file.

    • Navigate to Edit → Hydrogens → Add . Select "Polar Only" and click OK. This step adds hydrogen atoms only to polar atoms (like oxygen and nitrogen), which are critical for forming hydrogen bonds.[13]

    • Navigate to Edit → Charges → Compute Gasteiger . This calculates and assigns partial atomic charges, which are necessary for the electrostatic term in the Vina scoring function.[13][15]

    • Go to Grid → Macromolecule → Choose . Select the receptor to prepare it for grid generation. This step also merges non-polar hydrogens and assigns AutoDock atom types.

    • Save the prepared receptor by navigating to Grid → Output → Save PDBQT . Name the file receptor.pdbqt. This is the final receptor file for Vina.

Part C: Ligand Preparation

Objective: To convert a 2D or 3D structure of an imidazo[2,1-b]thiadiazole derivative into a docking-ready PDBQT file.

  • Generate 3D Ligand Structure:

    • Obtain the 2D structure of your derivative (e.g., from in SDF format or draw it in a chemical editor).[18]

    • Use Open Babel to convert the 2D structure to a 3D structure and perform an initial energy minimization. This provides a low-energy, geometrically plausible starting conformation. The command is: obabel -isdf ligand_2d.sdf -osdf --gen3d -O ligand_3d.sdf

    • It is recommended to convert the SDF file to MOL2 format, as it retains charge information.[19] Then convert MOL2 to the required PDBQT format.[18][19]

  • Prepare the Ligand in AutoDockTools (ADT):

    • In ADT, go to Ligand → Input → Open and select your ligand_3d.sdf or MOL2 file.

    • ADT will automatically compute Gasteiger charges and detect the "root" of the molecule for calculating torsions.

    • Go to Ligand → Torsion Tree → Detect Root .

    • Go to Ligand → Output → Save as PDBQT . Name it ligand.pdbqt. This file now contains the 3D coordinates, charges, and defined rotatable bonds for your derivative.

Part D: Docking Execution with AutoDock Vina

Objective: To run the docking simulation and generate predicted binding poses.

G ReceptorPDBQT receptor.pdbqt Vina AutoDock Vina (Command Line) ReceptorPDBQT->Vina LigandPDBQT ligand.pdbqt LigandPDBQT->Vina Config config.txt Config->Vina Output output_poses.pdbqt Vina->Output Log output_log.txt Vina->Log

Caption: Input and output files for an AutoDock Vina run.

  • Define the Search Space (Grid Box):

    • In ADT, with receptor.pdbqt loaded, go to Grid → Grid Box .

    • A box will appear around the protein. Adjust its center and dimensions to encompass the entire binding site. If you have a co-crystallized ligand, center the box on it. The box should be large enough to allow the ligand to rotate freely but small enough to constrain the search.[11][13]

    • Note down the Center coordinates (x, y, z) and Dimensions (x, y, z) in Ångströms.

  • Create the Vina Configuration File:

    • Create a text file named config.txt.

    • Enter the parameters noted in the previous step. The exhaustiveness parameter controls the computational effort; a value of 8 is standard, but can be increased for a more thorough search.

  • Run the Simulation:

    • Open a command-line terminal in the directory containing your files.

    • Execute the following command:[15] vina --config config.txt

Analysis, Visualization, and Validation

Objective: To interpret the docking results, visualize the interactions, and validate the protocol.

  • Interpret the Results:

    • Open the output_log.txt file. It will contain a table of the top binding poses (usually 9), ranked by binding affinity (kcal/mol). The top-ranked pose (mode 1) is the most favorable prediction.

    • A more negative binding affinity suggests a more stable protein-ligand complex. Several studies have reported strong binding affinities for active imidazo[2,1-b]thiazole derivatives, with scores ranging from -6.90 to -10.30 kcal/mol against targets like GPC-3.[8]

  • Visualize Binding Poses:

    • Open your visualization software (e.g., PyMOL).

    • Load the receptor.pdbqt file.

    • Load the output_poses.pdbqt file. This will overlay the predicted binding poses of your ligand in the active site.

    • Focus on the top-ranked pose. Analyze its interactions with the surrounding amino acid residues. Look for key interactions like:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: With non-polar residues.

      • Pi-Stacking: Between aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

    • These interactions provide a structural hypothesis for the compound's activity.[20][21]

  • Protocol Validation (Self-Validating System):

    • If a crystal structure with a known inhibitor/ligand is available, perform a re-docking experiment.

    • Prepare the receptor and the native ligand using the exact same protocol.

    • Run the docking using a grid box centered on the native ligand's position.

    • Calculate the RMSD between the heavy atoms of the top-ranked docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation.[14]

Data Presentation

Quantitative results from a docking study should be summarized for clear comparison.

Table 1: Sample Docking Results for Imidazo[2,1-b]thiadiazole Derivatives against Target X

Compound IDBinding Affinity (kcal/mol)RMSD (Å) (from reference)Key Interacting ResiduesInteraction Type(s)
Reference Ligand -9.50.85 (Re-docked)TYR 82, LYS 20, ASP 145H-Bond, Pi-Stacking
Derivative 1 -10.1N/ATYR 82, ASP 145, LEU 18H-Bond, Hydrophobic
Derivative 2 -8.7N/ATYR 82, VAL 45Pi-Stacking, Hydrophobic
Derivative 3 -7.2N/ALYS 20H-Bond

References

  • Rashdan, H. R. M., Abdelmonsef, A. H., Shehadi, I. A., Gomha, S. M., Soliman, A. M. M., & Mahmoud, H. K. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules (Basel, Switzerland). [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2016). MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][1][8][20]-THIADIAZOLE DERIVATIVES. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Rashdan, H. R. M., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. PMC. [Link]

  • Balgude, A. B., et al. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][8][20]thiadiazole. PMC. [Link]

  • Başoğlu, A., et al. (2021). Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Semantic Scholar. [Link]

  • Başoğlu, A., et al. (2021). Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors. DSpace@Biruni. [Link]

  • Patel, V., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. PMC. [Link]

  • Gümüşel, F., et al. (n.d.). Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. PMC. [Link]

  • Ramjith U.S., & Shahin Muhammed. (2013). Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. ResearchGate. [Link]

  • ResearchGate. (2016). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. ResearchGate. [Link]

  • Firoz, A., & Talwar, P. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Eagon, S. (n.d.). How to Create a Protein PDBQT File for Docking. California Polytechnic State University. [Link]

  • Chem-Workflows. (n.d.). Molecular docking. Chem-Workflows documentation. [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). molecular docking study of some novel imidazo [2,1-b][1][8][20]-thiadiazole derivatives. Semantic Scholar. [Link]

  • Omixium. (2025). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!. YouTube. [Link]

  • Dadou, S., et al. (2024). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. Semantic Scholar. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of imidazo[2,1-b][1][8][20]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Design of imidazo[2,1-b][1][8][20]thiadiazole. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. ResearchGate. [Link]

  • Ramjith U.S., & Shahin Muhammed. (2013). Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. RJPT. [Link]

  • PubMed. (2006). Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1][8][20]thiadiazole derivatives. PubMed. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training. [Link]

  • Forli, S., et al. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Onkol, T., et al. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC. [Link]

  • The Scripps Research Institute. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

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use of imidazo[4,5-f]phenanthroline derivatives as antimicrobial agents.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Imidazo[4,5-f]phenanthroline Derivatives as Next-Generation Antimicrobial and Photodynamic Agents

Introduction & Scientific Rationale

The escalating crisis of multi-drug resistant (MDR) bacterial and fungal pathogens necessitates the development of novel molecular scaffolds that bypass traditional antibiotic resistance mechanisms. Imidazo[4,5-f]phenanthroline and its transition metal complexes (e.g., Ru(II), Ir(III), Cu(II)) represent a highly versatile class of antimicrobial agents. Their extended planar, heteroaromatic core facilitates deep intercalation into double-stranded DNA and selective stabilization of G-quadruplex structures[1]. Furthermore, when coordinated with photoactive transition metals, these derivatives exhibit potent Photodynamic Antimicrobial Chemotherapy (PACT) capabilities. Upon targeted irradiation, they generate cytotoxic Reactive Oxygen Species (ROS) to eradicate pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) without inducing genetic resistance[2].

Mechanistic Pathways of Antimicrobial Action

The profound efficacy of imidazo[4,5-f]phenanthroline derivatives is driven by a dual-action mechanistic profile:

  • Genomic Disruption (Dark Toxicity): The planar imidazo-phenanthroline ligand acts as an efficient DNA intercalator. In specific functionalized derivatives, the ligand selectively binds and stabilizes telomeric or promoter G-quadruplex DNA. This thermodynamic stabilization physically blocks the pathogen's DNA replication and transcription machinery, leading to cell cycle arrest and apoptosis[1].

  • Photodynamic Inactivation (PDI): Ru(II)-coordinated imidazo[4,5-f]phenanthroline complexes (such as TLD1411 and TLD1433) possess long-lived triplet excited states. Upon visible light irradiation (e.g., 530 nm), they undergo both Type I (electron transfer yielding superoxide radicals) and Type II (energy transfer yielding singlet oxygen) photoreactions. This dual PDI mechanism allows for the destruction of bacterial membranes and proteins even in the hypoxic microenvironments typical of deep-tissue infections[3].

Mechanism Imidazo Imidazo[4,5-f]phenanthroline Derivatives Metal Transition Metal Coordination (e.g., Ru, Ir) Imidazo->Metal Chelation DNA DNA Intercalation & G-Quadruplex Stabilization Imidazo->DNA Dark Mechanism Light Visible Light Irradiation (530 nm) Metal->Light Photosensitization Death Pathogen Eradication (MRSA, Fungi) DNA->Death Replication Block ROS Reactive Oxygen Species (Type I & II PDI) Light->ROS Energy/Electron Transfer ROS->Death Membrane/Protein Damage

Mechanistic pathways of imidazo[4,5-f]phenanthroline derivatives via DNA binding and ROS generation.

Quantitative Efficacy Data

The structural tunability of the imidazo[4,5-f]phenanthroline core allows for broad-spectrum efficacy against both fungal phytopathogens and Gram-positive superbugs.

Table 1: Antimicrobial and Antifungal Efficacy of Imidazole/Phenanthroline Derivatives

Compound Class / Specific AgentTarget StrainAssay TypeEfficacy MetricReference
Imidazole-thiazole derivativesCandida albicansMIC0.25 - 0.3 µg/mL[4],[5]
Imidazo[4,5-f]phenanthroline derivativesHeLa / HepG2 (Cytotoxicity)IC500.6 - 18.9 µM[1]
Ru(II)-IP-TT (TLD1411)S. aureus (ATCC 25923)PACT (90 J/cm²)>6 log10 CFU reduction at 12 µM[2],[3]
Ru(II)-IP-TT (TLD1411)MRSA (ATCC 33592)PACT (90 J/cm²)>6 log10 CFU reduction at 12 µM[2],[3]

Experimental Methodologies & Protocols

Protocol 1: Microwave-Assisted Synthesis of the Imidazo[4,5-f]phenanthroline Core

Causality & Rationale: Traditional reflux synthesis of imidazo-phenanthroline ligands can take hours and often results in thermodynamic degradation byproducts. Microwave irradiation (300 W, 180°C) drastically reduces reaction times to minutes, ensuring rapid, homogeneous energy transfer that maximizes the yield of the target ligand[2].

Step-by-Step Procedure:

  • Oxidation of Precursor: Convert 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione using concentrated H₂SO₄ and HNO₃ in the presence of KBr at 80–85°C for 2 hours. Neutralize with saturated NaHCO₃ to precipitate the yellow dione intermediate[2].

  • Microwave Reaction Setup: In a microwave-safe reaction chamber, combine 0.800 mmol of 1,10-phenanthroline-5,6-dione, 8.00 mmol of ammonium acetate (acting as the nitrogen source for ring closure), and 0.800 mmol of the desired aldehyde (e.g., 5-formyl-2,2':5',2''-terthiophene).

  • Solvent Addition: Suspend the mixture in 4.0 mL of glacial acetic acid, which serves a dual purpose as both the solvent and the acid catalyst for the Debus-Radziszewski-type condensation[2],[3].

  • Irradiation: Subject the chamber to microwave irradiation at 300 W and 180°C for exactly 10 minutes.

  • Self-Validation (Purification): Cool the mixture, neutralize, and extract. Validate the formation of the closed imidazole ring via Thin-Layer Chromatography (TLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) prior to proceeding to transition metal coordination.

Protocol 2: Photodynamic Antimicrobial Chemotherapy (PACT) Assay against MRSA

Causality & Rationale: Ru(II) complexes provide the necessary metal-to-ligand charge transfer (MLCT) characteristics for visible light absorption. A dark incubation period is critical; it allows the highly conjugated ligand to penetrate the thick peptidoglycan layer of Gram-positive bacteria and intercalate into genomic targets before ROS generation is triggered[3].

Workflow Culture 1. Bacterial Culture (MRSA) Dose 2. Photosensitizer Dosing (0.3-12 µM) Culture->Dose Incubate 3. Dark Incubation (Binding Phase) Dose->Incubate Irradiate 4. Light Exposure (90 J/cm² at 530 nm) Incubate->Irradiate Plate 5. Serial Dilution & Agar Plating Irradiate->Plate CFU 6. CFU Enumeration & Survival Analysis Plate->CFU

Step-by-step experimental workflow for Photodynamic Antimicrobial Chemotherapy (PACT) assays.

Step-by-Step Procedure:

  • Culture Preparation: Grow MRSA (ATCC 33592) in tryptic soy broth to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6). Wash and resuspend in sterile PBS to a final concentration of 10⁸ CFU/mL.

  • Dosing: Aliquot the bacterial suspension into a 96-well plate. Dose with the Ru(II)-imidazo[4,5-f]phenanthroline complex at varying concentrations (0.3 to 12 µM)[3].

  • Dark Incubation: Incubate the plates in complete darkness for 30 minutes at 37°C to facilitate cellular uptake and DNA intercalation.

  • Irradiation: Expose the experimental plates to a 530 nm LED light source, delivering a total light dose of 90 J/cm²[3].

  • Self-Validation (Controls):

    • Dark Toxicity Control: Maintain an identical dosed plate in the dark to distinguish inherent chemical toxicity from photodynamic efficacy.

    • Hypoxic Validation: Conduct a parallel assay in a hypoxic chamber (0.5% O₂) to confirm Type I (oxygen-independent) ROS generation[3].

  • Enumeration: Perform 10-fold serial dilutions, plate on tryptic soy agar, incubate for 24 hours at 37°C, and quantify the log₁₀ CFU reduction.

Protocol 3: FRET-Melting Assay for G-Quadruplex DNA Stabilization

Causality & Rationale: Fluorescence Resonance Energy Transfer (FRET) melting provides a highly sensitive, real-time thermodynamic readout of DNA stabilization. The imidazo[4,5-f]phenanthroline ligand stabilizes the folded G-quadruplex, keeping the 5'-FAM and 3'-TAMRA fluorophores in close proximity (quenching). As temperature rises, the DNA unfolds, distance increases, and FAM fluorescence surges. A higher change in melting temperature ( ΔTm​ ) indicates superior ligand-induced stabilization[1].

Step-by-Step Procedure:

  • Oligo Preparation: Dilute the dual-labeled human telomeric sequence 5'-FAM-GGG(TTAGGG)3-TAMRA-3' to 400 nM in a buffer containing 10 mM sodium cacodylate (pH 7.4) and 100 mM NaCl[1].

  • Annealing: Heat the DNA solution to 95°C for 5 minutes, then cool slowly to room temperature over 2 hours to ensure proper intramolecular G-quadruplex folding.

  • Ligand Addition: Add the imidazo[4,5-f]phenanthroline derivative to achieve a final concentration of 2 µM.

  • Self-Validation (Specificity Control): Run a parallel assay using a double-stranded DNA sequence (dsDNA) that lacks G-quadruplex forming potential. This confirms that the ligand selectively targets G-quadruplex structures rather than generic dsDNA.

  • Thermal Denaturation: Monitor FAM fluorescence emission (excitation 492 nm, emission 516 nm) using a real-time PCR thermocycler. Increase the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the melting curve. Determine the ΔTm​ by subtracting the Tm​ of the blank DNA from the Tm​ of the ligand-bound DNA[1].

References

  • Various Synthesis and Biological Evaluation of Some Tri -Tetra-Substituted Imidazoles Derivatives: A Review ResearchGate URL:[Link]

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review PMC (PubMed Central) URL:[Link]

  • CN102276607B - A kind of imidazo[4,5-f]o-1,10-phenanthroline derivative and its preparation method and application Google Patents URL
  • Photodynamic inactivation of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus with Ru(II)-based type I/type II photosensitizers Acadia University / Photodiagnosis and Photodynamic Therapy URL:[Link]

  • Photodynamic inactivation of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus with Ru(II)-based type I/type II photosensitizers (Alternate Access) Acadia University URL:[Link]

Sources

Application Notes and Protocols: In Silico Analysis of Imidazothiadiazole Derivatives for Inhibitory Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Imidazothiadiazoles and the Power of In Silico Screening

The imidazothiadiazole scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The versatility of this chemical moiety makes it a promising starting point for the development of novel therapeutics targeting a wide array of diseases.[1][2]

In the modern drug discovery landscape, computational methods, often referred to as in silico studies, play a pivotal role.[4][5][6] These techniques allow for the rapid and cost-effective screening of vast chemical libraries to identify promising drug candidates.[5][6][7] By simulating the interactions between small molecules and their biological targets at an atomic level, researchers can prioritize compounds for synthesis and experimental testing, significantly accelerating the drug development pipeline.[8][9][10]

This guide provides a detailed workflow for the in silico evaluation of imidazothiadiazole derivatives as potential enzyme inhibitors. We will delve into the core computational techniques, from initial library preparation and virtual screening to more rigorous molecular dynamics simulations and ADMET profiling.

The In Silico Drug Discovery Workflow: A Strategic Overview

The process of identifying a potential drug candidate from a library of compounds is often visualized as a funnel.[5] We start with a large number of molecules and progressively filter them through a series of computational analyses, each with increasing levels of accuracy and computational cost.

In_Silico_Workflow cluster_0 Phase 1: High-Throughput Virtual Screening cluster_1 Phase 2: Refinement and Validation cluster_2 Phase 3: Druglikeness Assessment A Compound Library Preparation C Molecular Docking A->C B Target Protein Preparation B->C D Scoring and Ranking C->D E Molecular Dynamics (MD) Simulations D->E Top Hits F Binding Free Energy Calculations E->F G ADMET Prediction F->G Stable Complexes H Experimental Validation G->H Promising Candidates

Caption: A generalized workflow for in silico drug discovery.

Part 1: High-Throughput Virtual Screening (HTVS)

The initial phase focuses on rapidly screening a large library of imidazothiadiazole derivatives to identify a smaller subset of "hit" compounds that are predicted to bind to the target enzyme.

Protocol 1: Compound Library and Target Protein Preparation

Objective: To prepare the 3D structures of the imidazothiadiazole derivatives (ligands) and the target enzyme (receptor) for docking.

Materials:

  • A 2D or 3D structure file of your imidazothiadiazole derivatives (e.g., in SDF or MOL2 format).

  • The PDB ID of your target enzyme from the .

  • Molecular modeling software such as or .

  • A tool for ligand preparation, such as the RDKit library in Python or dedicated software.

Procedure:

  • Ligand Preparation:

    • Convert the 2D structures of your imidazothiadiazole derivatives into 3D structures.

    • Generate multiple low-energy conformations for each ligand to account for its flexibility.[11]

    • Assign appropriate atom types and partial charges.

    • Save the prepared ligands in a format suitable for docking (e.g., PDBQT for AutoDock Vina).

  • Target Protein Preparation:

    • Download the crystal structure of the target enzyme from the PDB.

    • Remove any non-essential molecules from the PDB file, such as water molecules, co-solvents, and co-crystallized ligands (unless the ligand's binding site is the target).[12]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms.

    • Save the prepared protein in a PDBQT format.

Causality: Proper preparation of both the ligand and receptor is crucial for the accuracy of the docking simulation. Incorrect protonation states or the presence of artifactual molecules can lead to inaccurate binding predictions.

Protocol 2: Molecular Docking

Objective: To predict the preferred binding orientation and affinity of each imidazothiadiazole derivative to the target enzyme.

Materials:

  • Prepared ligand library and target protein files.

  • Molecular docking software such as , , or an open-source alternative.

Procedure:

  • Define the Binding Site:

    • Identify the active site or a known allosteric binding site on the target protein. This can be determined from the co-crystallized ligand in the PDB structure or through binding site prediction software.[6]

    • Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.[12]

  • Run the Docking Simulation:

    • Use the docking software to systematically place each ligand conformation into the defined binding site.[13]

    • The software will evaluate thousands of possible binding poses for each ligand.

  • Scoring and Ranking:

    • The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose.[12]

    • Rank the ligands based on their predicted binding affinities. Lower binding energy values generally indicate a more favorable interaction.[12]

Data Presentation: Example Docking Results

Compound IDDocking Score (kcal/mol)Key Interacting Residues
IMT-001-9.5TYR158, MET199
IMT-002-8.7GLN100, LEU218
IMT-003-7.2PRO156, ALA198
IMT-004-9.1TYR158, LEU197

Note: This is example data. Actual results will vary based on the specific system.

Part 2: Refinement and Validation with Molecular Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[14] MD simulations can assess the stability of the docked pose over time.[15]

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the protein-ligand complexes for the top-ranked compounds from virtual screening.

Materials:

  • The docked poses of the top-ranked imidazothiadiazole derivatives.

  • MD simulation software such as or .

  • A force field for the protein (e.g., CHARMM36) and the ligand (e.g., CGenFF).[15]

Procedure:

  • System Setup:

    • Generate topology and parameter files for both the protein and the ligand.[15][16]

    • Place the protein-ligand complex in a simulation box.

    • Solvate the system with a water model (e.g., TIP3P).[15]

    • Add ions to neutralize the system.[15]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[15]

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.[17]

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.[1]

  • Analysis:

    • Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[15]

    • A stable RMSD for the ligand and key protein residues suggests a stable binding pose.[15]

MD_Analysis A MD Trajectory B RMSD Analysis A->B C RMSF Analysis A->C D Hydrogen Bond Analysis A->D E Binding Free Energy (MM/PBSA or MM/GBSA) A->E F Stable Complex Identification B->F C->F D->F E->F

Sources

Application Note: ADMET Profiling of Novel Imidazo[2,1-b]thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Imidazo[2,1-b][1,3,4]thiadiazoles represent a highly privileged class of fused bicyclic heterocycles. With four heteroatoms and extensive π-conjugation, this scaffold has been extensively leveraged for its1[1]. However, the translation of these promising pharmacophores into viable clinical candidates is frequently derailed by pharmacokinetic liabilities.

The inherent planar and lipophilic nature of the imidazo-thiadiazole core often results in poor aqueous solubility. Furthermore, the nitrogen- and sulfur-rich architecture presents a high risk for unwanted coordination with cytochrome P450 (CYP) enzymes, leading to 2[2]. This application note provides a comprehensive, causality-driven protocol for the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling specifically tailored to imidazo[2,1-b]thiadiazole derivatives.

ADMET Profiling Workflow

To systematically de-risk imidazo[2,1-b]thiadiazole candidates, we employ a tiered screening funnel. This ensures that resource-intensive toxicity assays are only performed on compounds with validated permeability and metabolic stability.

ADMET_Workflow Start Novel Imidazo[2,1-b]thiadiazole Derivatives Tier1 Tier 1: Physicochemical & Absorption (Kinetic Solubility, PAMPA pH 5.0/7.4) Start->Tier1 Tier1->Start Poor Solubility (Structural Modification) Tier2 Tier 2: Metabolism & Distribution (HLM Stability, PPB via RED) Tier1->Tier2 Acceptable Permeability Tier3 Tier 3: Toxicity & Excretion (HepG2 Cytotoxicity, CYP Inhibition) Tier2->Tier3 High Stability Decision Candidate Selection & Lead Optimization Tier3->Decision Favorable Safety

Tiered ADMET profiling workflow for imidazo[2,1-b]thiadiazole derivatives.

Tier 1: Absorption - PAMPA and Kinetic Solubility

Causality: Over 90% of small molecule drugs are absorbed via passive diffusion. Because imidazo[2,1-b]thiadiazoles are often uncharged at physiological pH, passive transcellular diffusion is their primary route of absorption. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) at both pH 7.4 (blood/intestinal baseline) and pH 5.0. The pH 5.0 condition is critical as it models the acidic microclimate of the upper intestine, a standard adopted by the3[3].

Protocol: PAMPA (pH 5.0 and 7.4)
  • Preparation: Prepare a 10 mM stock of the imidazo[2,1-b]thiadiazole derivative in 100% DMSO. Dilute to a final working concentration of 10 µM in PBS adjusted to pH 5.0 and pH 7.4 (final DMSO concentration ≤ 1%).

  • Donor Assembly: Dispense 300 µL of the compound solution into the wells of the donor plate.

  • Membrane Coating: Carefully coat the PVDF artificial membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Acceptor Assembly: Add 200 µL of fresh PBS (matched to the donor pH) into the acceptor wells. Combine the plates to form a sandwich.

  • Incubation: Incubate the sandwich at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and analyze the concentrations in both donor and acceptor compartments using LC-MS/MS.

  • Self-Validation System: The assay must include Verapamil (high permeability control) and Ranitidine (low permeability control). A mass balance calculation (Donor + Acceptor / Initial) must yield >80%. If mass balance is <80%, the compound is likely sequestered in the lipid membrane, and apparent permeability ( Papp​ ) values must be corrected for membrane retention.

Tier 2: Metabolism - Human Liver Microsome (HLM) Stability

Causality: The fused thiadiazole system is highly susceptible to Phase I oxidative metabolism, particularly2[2]. Evaluating intrinsic clearance ( CLint​ ) in HLMs provides a direct prediction of hepatic first-pass metabolism, which dictates oral bioavailability.

Protocol: HLM Stability Assay
  • Matrix Preparation: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ at 37°C for 10 minutes.

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM. Ensure DMSO remains <0.1% to prevent solvent-induced CYP inhibition.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At predefined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and CLint​ .

  • Self-Validation System: Run parallel incubations with Testosterone (high clearance, CYP3A4 substrate) and Diazepam (low clearance). A minus-NADPH control must be included to rule out chemical instability or non-CYP-mediated degradation in the buffer.

Tier 3: Toxicity - CYP Inhibition and Hepatotoxicity

Causality: The imidazo[2,1-b]thiadiazole core contains multiple nitrogen atoms with lone electron pairs. These nitrogens can act as strong Lewis bases, directly coordinating with the heme iron center of CYP450 enzymes (especially CYP3A4 and CYP2D6). This coordination occludes the active site, leading to 4[4]. Additionally, evaluating cytotoxicity in human liver carcinoma cells (HepG2) is necessary to ensure the observed bioactivity is 5[5].

CYP_Inhibition Ligand Imidazo[2,1-b]thiadiazole (Nitrogen Lone Pairs) Complex Ligand-Heme Coordination Complex Ligand->Complex Direct Binding Enzyme CYP450 Enzyme (Heme Iron Center) Enzyme->Complex Active Site Occlusion Outcome Metabolic Inhibition & Potential DDI Complex->Outcome Reduced Clearance of Co-administered Drugs

Mechanistic pathway of CYP450 inhibition by nitrogen-rich heterocycles.

Protocol: HepG2 Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed HepG2 cells at a density of 1×10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂.

  • Treatment: Treat the cells with serial dilutions of the imidazo[2,1-b]thiadiazole derivatives (ranging from 0.1 µM to 100 µM).

  • Incubation: Incubate for 48 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours until intracellular purple formazan crystals form.

  • Solubilization: Carefully remove the media and dissolve the crystals in 100 µL of DMSO.

  • Readout: Measure the absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

  • Self-Validation System: Include Doxorubicin as a positive control for cytotoxicity. For compounds intended as non-oncology agents (e.g., antimicrobials), a Selectivity Index (SI = IC₅₀ HepG2 / MIC target) must be calculated. An SI > 10 is required to validate the safety window.

Quantitative Data Interpretation & Decision Matrix

To facilitate lead selection, quantitative ADMET data must be benchmarked against established thresholds. The following table summarizes the acceptable criteria for advancing imidazo[2,1-b]thiadiazole derivatives into in vivo pharmacokinetic models.

ADMET ParameterAssay / MetricAcceptable ThresholdFlag for Structural Optimization
Absorption PAMPA (pH 7.4) Papp​ > 10 × 10⁻⁶ cm/s< 2 × 10⁻⁶ cm/s (Poor permeability)
Distribution Plasma Protein Binding ( fu​ )> 5% unbound fraction< 1% (Highly bound, low efficacy)
Metabolism HLM Intrinsic Clearance ( CLint​ )< 20 µL/min/mg> 50 µL/min/mg (Rapid clearance)
Toxicity HepG2 Cytotoxicity (IC₅₀)> 50 µM (Non-oncology)< 10 µM (General hepatotoxicity)
DDI Risk CYP3A4 Inhibition (IC₅₀)> 10 µM< 1 µM (High risk of DDI)

References

  • Biological activities of imidazo[2,1-b][1,3,4]thiadiazole derivatives: A review. ResearchGate.1

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC / National Institutes of Health. 3

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. 2

  • Mannich bases and novel benzothiazole derivatives of imidazo[2,1-b][1,3,4]thiadiazoles and their biological evaluation. ResearchGate. 5

  • Synthesis of imidazo[2,1-b][1,3,4]thiadiazolechalcones as apoptosis inducing anticancer agents. ResearchGate. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4,7-dibromobenzo[c][1,2,5]thiadiazole (often referred to as 4,7-dibromo-2,1,3-benzothiadiazole or DBrBT). As a critical electron-deficient building block for organic photovoltaics (OPVs), OLEDs, and small bandgap polymers, achieving high-purity DBrBT in excellent yields is paramount.

The strongly electron-withdrawing nature of the fused 1,2,5-thiadiazole ring heavily deactivates the benzene moiety towards Electrophilic Aromatic Substitution (EAS)[1]. Consequently, bromination requires aggressive conditions, which often introduces challenges such as incomplete conversion, bromine volatilization, and difficult purification[2]. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure reproducible success.

Visualizing the Synthesis & Mechanism

To effectively troubleshoot, you must first understand the workflow and the regioselective mechanism dictating the reaction.

Workflow Start 2,1,3-Benzothiadiazole (Starting Material) MethodA Method A: Br2 / HBr Reflux (100-110°C) Start->MethodA MethodB Method B: NBS / H2SO4 Room Temp Start->MethodB Monitor Monitor via GC/TLC Check Monobromo vs Dibromo MethodA->Monitor MethodB->Monitor Monitor->MethodA Incomplete Quench Quench (Na2S2O3 / NaHSO3) Remove Excess Br2 Monitor->Quench Complete Purify Recrystallization (CHCl3 or Ethanol) Quench->Purify Product 4,7-Dibromobenzo[c][1,2,5]thiadiazole (>85% Yield) Purify->Product

Fig 1. Decision tree and workflow for the regioselective bromination of 2,1,3-benzothiadiazole.

Mechanism BT 2,1,3-Benzothiadiazole (Deactivated Ring) EAS1 1st EAS Position 4 BT->EAS1 Br+ attack Mono 4-Bromo-BT (Intermediate) EAS1->Mono -H+ EAS2 2nd EAS Position 7 Mono->EAS2 Br+ attack Di 4,7-Dibromo-BT (Target Product) EAS2->Di -H+

Fig 2. Stepwise Electrophilic Aromatic Substitution (EAS) mechanism at the 4 and 7 positions.

Self-Validating Experimental Protocols

Protocol A: Traditional Hydrobromic Acid / Bromine Reflux

This is the industry-standard method, adapted from the classic Pilgram et al. procedure[3].

  • Causality: The use of 47-48% aqueous HBr serves a dual purpose: it acts as a high-boiling solvent (reflux ~110°C) and suppresses the dissociation of Br₂, keeping the electrophile concentrated[3].

Step-by-Step Methodology:

  • Setup: Equip a 2-neck round-bottom flask with a highly efficient reflux condenser and a dropping funnel. (Validation: Ensure the condenser coolant is <5°C to prevent Br₂ vapor escape).

  • Initiation: Dissolve 2,1,3-benzothiadiazole (1.0 equiv) in 48% aq. HBr (approx. 3-4 mL per gram of substrate). Heat the mixture to 100°C.

  • Addition: Add liquid Br₂ (3.0 equiv) dropwise over 1 hour. (Causality: Bromination is an exothermic reaction. Rapid addition causes localized boiling and Br₂ vapor loss, which disturbs the equilibrium and leads to incomplete monobromination[2]).

  • Reflux: Increase temperature to 110°C and reflux for 4-6 hours. (Validation: The reaction mixture will transition from a dark red solution to a heavy, pale suspension as the dibrominated product precipitates).

  • Quenching: Cool to room temperature and pour over crushed ice. Add saturated sodium thiosulfate (Na₂S₂O₃) dropwise until the red/orange color completely disappears. (Causality: Neutralizes residual Br₂ to prevent oxidative side-reactions during workup).

  • Purification: Filter the crude solid, wash with copious amounts of water, and recrystallize from hot chloroform or ethanol to yield white/pale-yellow needles.

Protocol B: The NBS / Sulfuric Acid Alternative

For laboratories with restricted access to liquid bromine, N-bromosuccinimide (NBS) provides a safer alternative[1].

  • Causality: NBS alone is too mild to brominate the deactivated benzothiadiazole ring[1]. Concentrated H₂SO₄ is required to protonate the NBS, generating a highly reactive bromonium (Br⁺) super-electrophile capable of attacking the deactivated ring[1].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 2,1,3-benzothiadiazole (1.0 equiv) in a mixture of chloroform and 96% concentrated H₂SO₄ (approx. 1:1 v/v) at room temperature[1].

  • Addition: Add NBS (2.5 equiv) in small portions. (Causality: Stepwise addition prevents thermal runaway from the acid-catalyzed activation of NBS).

  • Reaction: Stir vigorously at room temperature for 24 hours. (Validation: Monitor via TLC using Hexane:EtOAc. The starting material should completely disappear, replaced by a distinct, lower Rf spot).

  • Workup: Carefully pour the mixture into ice water to quench the H₂SO₄. Extract with chloroform, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from a chloroform/hexane mixture to obtain the pure product[1].

Quantitative Data Summary

ParameterMethod A (HBr / Br₂)Method B (NBS / H₂SO₄)
Primary Reagents 48% aq. HBr, Liquid Br₂NBS, 96% H₂SO₄, CHCl₃
Equivalents of Bromine 3.0 equiv (Excess required)2.5 equiv
Operating Temperature 100°C to 110°C (Reflux)Room Temperature (20-25°C)
Reaction Time 4 - 6 hours24 hours
Typical Yield 85% - 95%75% - 85%
Safety / Handling High hazard (Corrosive/Volatile Br₂)Moderate hazard (Strong acid)
Visual Completion Cue Heavy pale precipitate formsComplete consumption on TLC

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 60% despite using an excess of Br₂? A1: The most common culprit is bromine volatilization. Because the reaction operates near the boiling point of Br₂ (59.8°C) but requires a reflux of 110°C, inefficient condensation allows Br₂ gas to escape the system. Ensure your condenser is heavily chilled. Furthermore, the exothermic nature of the reaction means excessive external heating during the initial addition can stall the forward progress[2]. Add Br₂ slowly and only increase to full reflux after the addition is complete.

Q2: I am seeing a mixture of mono- and di-brominated products on my GC-MS. How do I drive it to completion? A2: The intermediate 4-bromo-2,1,3-benzothiadiazole is even more electron-deficient than the starting material, making the second EAS step significantly slower[3]. If you observe the monobromo intermediate, do not stop the reaction. Add an additional 0.5 equivalents of Br₂ and extend the reflux time by 2 hours. The precipitation of the dibrominated product (which is poorly soluble in HBr) is a self-validating visual cue that the second bromination has successfully occurred[3].

Q3: My crude product is highly discolored (dark orange/brown). How do I achieve the literature-standard off-white needles? A3: Discoloration is almost always caused by trapped elemental bromine or oxidized impurities. Ensure your quenching step with sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is thorough. The crude solid must be washed until the filtrate is completely colorless. If the solid remains orange, dissolve it in chloroform, wash the organic layer again with Na₂S₂O₃(aq), and perform a hot recrystallization.

Q4: Can I avoid using liquid bromine entirely? A4: Yes. While the traditional method relies on Br₂/HBr, the alternative NBS/H₂SO₄ pathway is highly effective[1]. While NBS is typically too mild for deactivated rings, the addition of concentrated sulfuric acid generates a super-electrophile capable of di-brominating the ring at room temperature[1]. Note that this method requires careful handling of concentrated acid and rigorous biphasic extraction during workup.

References

  • Pilgram, K., Zupan, M., & Skiles, R. (1970). Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry.
  • Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences.
  • Synthesis of 4,7-Di(2-thienyl)

Sources

Technical Support Center: Overcoming Solubility Issues of Benzothiadiazole Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the significant challenges researchers face with the solubility of benzothiadiazole (BTZ) derivatives. This guide provides a structured, in-depth approach to troubleshooting common solubility issues, moving from fundamental checks to advanced strategies. Our goal is to empower you with the scientific rationale behind each step, enabling you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Inquiry

This section addresses the most common initial questions regarding the solubility of benzothiadiazole derivatives.

Q1: Why are many of my benzothiadiazole derivatives poorly soluble in common organic solvents? A1: The root cause often lies in the inherent molecular structure of the benzothiadiazole core. These molecules are typically rigid, planar, and aromatic, which promotes strong intermolecular π-π stacking and crystal packing forces.[1] These forces hold the molecules tightly together in a solid state, making it energetically difficult for solvent molecules to surround and dissolve them effectively.[1]

Q2: What are the absolute first steps I should take when a new BTZ derivative won't dissolve? A2: A systematic, empirical approach is the best starting point.[2]

  • Solvent Screening: Begin by testing solubility in a small range of common, high-purity organic solvents of varying polarity, such as chloroform, toluene, chlorobenzene, xylene, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3]

  • Gentle Physical Methods: If solubility is still low, cautiously apply gentle heating (e.g., 40-60 °C) or use an ultrasonic bath.[1] Sonication can help break apart agglomerates and accelerate the dissolution process.

Q3: Is it possible to damage my compound by heating it to improve solubility? A3: Yes. While gentle warming is a standard procedure, excessive or prolonged heating can lead to thermal degradation of your compound, especially for complex molecules with sensitive functional groups. Always start with mild conditions and monitor for any color changes that might indicate decomposition. It is advisable to check the thermal stability of your compound using techniques like Differential Scanning Calorimetry (DSC) if it will be subjected to heating routinely.

Q4: My compound dissolves completely with heating, but it precipitates or "crashes out" of the solution as it cools. What is happening? A4: This indicates you have created a supersaturated solution. The increased thermal energy allowed the solvent to dissolve more solute than it can thermodynamically hold at a lower temperature (e.g., room temperature). As the solution cools, its capacity to hold the solute decreases, and the excess solute precipitates out. This highlights the difference between kinetic solubility (what can be temporarily achieved) and thermodynamic solubility (the stable equilibrium state). For applications like thin-film deposition, this can be a significant problem.[1]

Section 2: Troubleshooting Guide: A Systematic Workflow for Solubility Enhancement

When basic methods are insufficient, a more structured troubleshooting approach is necessary. This guide provides a logical progression from simple solvent adjustments to more complex formulation strategies.

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a systematic process for addressing solubility challenges.

G cluster_start Initial State cluster_step1 Step 1: Initial Screening cluster_step2 Step 2: Physical Assistance cluster_step3 Step 3: Advanced Solvent Systems cluster_step4 Step 4: Advanced Strategies cluster_end Outcome start Poorly Soluble BTZ Derivative screen Screen Common Solvents (Toluene, Chloroform, THF, etc.) start->screen check1 Sufficiently Soluble? screen->check1 physical Apply Gentle Heating / Sonication check1->physical No success Success: Solution Achieved check1->success Yes check2 Sufficiently Soluble? physical->check2 cosolvent Use Co-Solvent System (e.g., Chloroform:Toluene) check2->cosolvent No check2->success Yes check3 Sufficiently Soluble? cosolvent->check3 chemical Consider Chemical Modification (e.g., Side-Chain Engineering) cosolvent->chemical advanced Utilize Hansen Parameters (HSP) to Design Solvent Blend check3->advanced No check3->success Yes failure Further Development Needed advanced->failure chemical->failure

Caption: A decision tree for systematically troubleshooting BTZ solubility.

Issue 1: Failure to Dissolve in a Single Solvent
  • Step 1: Systematic Solvent Screening & Rationale The principle of "like dissolves like" is a useful starting point, but it can be an oversimplification.[2] A structured screening across solvents with different properties is more effective.

    Causality: The solubility of a non-polar solute in an organic solvent is governed by the enthalpy of mixing. If the energy released from new solute-solvent interactions is comparable to or greater than the energy required to break the existing solute-solute and solvent-solvent interactions, dissolution is favored.

  • Step 2: Employing Co-solvents If single solvents fail, a mixture of two or more miscible solvents, known as a co-solvent system, can be highly effective.[4][5][6] For instance, mixing a good but low-boiling-point solvent like chloroform with a poorer but high-boiling-point solvent like toluene can improve film quality in device fabrication.[1]

    Causality: A co-solvent system works by modifying the overall polarity and interaction potential of the solvent environment to better match that of the solute.[5][7] This reduces the interfacial tension between the solute and the solvent, making solvation more favorable.[5]

  • Step 3: A Quantitative Approach with Hansen Solubility Parameters (HSP) For persistent issues, a more advanced method is to use Hansen Solubility Parameters (HSP).[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

    • δD: Dispersion forces (from van der Waals interactions)

    • δP: Polar forces (from dipole moments)

    • δH: Hydrogen bonding forces

    A solute is most likely to dissolve in a solvent (or solvent blend) that has similar HSP values. Software and published databases can provide HSP values for many solvents and allow for the prediction of optimal blends.[9] This approach provides a predictive framework for designing effective solvent systems from the ground up.[10][11][12][13]

Issue 2: Solution Instability (Precipitation & Aggregation)
  • Symptom: A clear solution becomes hazy or forms a precipitate over time, especially during processes like thin-film deposition.

  • Likely Cause: This is often due to the aggregation of the BTZ derivatives in solution, even at concentrations below the saturation limit.[1] The same π-π stacking forces that make dissolution difficult can cause the molecules to self-associate in solution.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Aggregation behavior is highly solvent-dependent.[10][11][12] Experiment with different solvents or co-solvent blends. A solvent that better solvates the molecule can create a more stable solution.

    • Reduce Concentration: Try preparing a more dilute solution.

    • Filtration: Before use, filter the solution through a sub-micron filter (e.g., 0.22 µm PTFE) to remove any pre-existing aggregates.

    • Process Optimization (for Thin Films): If precipitation occurs during casting or spin-coating, consider increasing the deposition speed or gently heating the substrate to accelerate solvent evaporation, reducing the time available for aggregation to occur.[1]

Section 3: Protocols & Data
Data Presentation: Common Solvents and Their Properties

The table below summarizes key properties of organic solvents frequently used for dissolving benzothiadiazole derivatives. Hansen Solubility Parameters are included to aid in the rational design of co-solvent systems.

SolventBoiling Point (°C)Polarity IndexδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
n-Hexane690.114.90.00.0
Toluene1112.418.01.42.0
Tetrahydrofuran (THF)664.016.85.78.0
Chloroform614.117.83.15.7
Dichloromethane (DCM)403.117.07.37.1
Chlorobenzene1323.719.04.32.0
Acetone565.115.510.47.0
Dimethylformamide (DMF)1536.417.413.711.3
Dimethyl Sulfoxide (DMSO)1897.218.416.410.2

Data compiled from various sources, including[14]. HSP values are approximate and can vary slightly between sources.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination This protocol provides a standardized method to quantify the equilibrium solubility of a BTZ derivative in a given solvent.

  • Preparation: Add an excess amount of the benzothiadiazole derivative (enough that solid is clearly visible) to a sealed vial containing a known volume of the desired solvent.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Phase Separation: Allow the vials to rest so the undissolved solid can settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling & Analysis: Carefully extract a known volume of the clear supernatant. Dilute this sample with a suitable solvent and analyze its concentration using a calibrated analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Use the measured concentration and dilution factor to calculate the solubility of the compound in the original solvent (e.g., in mg/mL or mol/L).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation This method is a formulation strategy to improve the dissolution rate and apparent solubility of a compound by dispersing it in a polymer matrix.[3][15]

  • Dissolution: Weigh the BTZ derivative and a carrier polymer (e.g., Polyvinylpyrrolidone, PVP K30) at a desired ratio (e.g., 1:5 drug-to-carrier).

  • Co-dissolution: Dissolve both components completely in a common, volatile solvent (e.g., a mixture of dichloromethane and methanol) in a round-bottom flask.[3] Gentle sonication can aid dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).[3] This will produce a thin film on the flask wall.

  • Drying & Collection: Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent. Scrape the resulting solid from the flask.

  • Characterization: The resulting powder can be characterized for its amorphous nature (via XRD) and tested for its improved dissolution profile compared to the pure crystalline compound.

Section 4: Advanced Strategies: Chemical Modification

When solvent and formulation strategies are insufficient or not applicable, modifying the chemical structure of the BTZ derivative itself is the ultimate solution. This is typically considered during the molecular design phase of a research project.

Relationship Between Structure and Solubility

G planar_core Rigid, Planar BTZ Core pi_stacking Strong Intermolecular π-π Stacking planar_core->pi_stacking packing High Crystal Packing Energy pi_stacking->packing poor_sol Poor Solubility packing->poor_sol side_chains Introduce Bulky/ Flexible Side Chains disruption Steric Hindrance Disrupts Packing side_chains->disruption leads to improved_sol Improved Solubility disruption->improved_sol enables good_solv Good Solvation Environment good_solv->improved_sol enables

Caption: How structural modifications can overcome inherent solubility issues.

  • Side-Chain Engineering: Introducing flexible or bulky alkyl chains onto the BTZ backbone is a highly effective strategy.[1][16] These chains create steric hindrance that physically disrupts the close, ordered packing of the molecules, weakening the intermolecular forces and allowing solvent molecules to penetrate more easily.[1]

  • Fluorination: The strategic placement of fluorine atoms can alter the electronic properties of the molecule and influence its crystal packing, which can indirectly improve solubility and is often beneficial for the performance of organic electronic devices.[1][17]

By understanding and systematically addressing the underlying physical and chemical principles governing solubility, researchers can overcome the challenges posed by benzothiadiazole derivatives and accelerate their scientific discoveries.

References
  • Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives - Benchchem.
  • Technical Support Center: Overcoming Solubility Challenges of Benzothiadiazole Derivatives in Device Fabrication - Benchchem.
  • Cosolvent - Wikipedia.
  • Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives - Benchchem.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Accounts of Chemical Research - ACS Publications.
  • Any recommendations on guides to basic solvent choices for organic molecules? - Reddit.
  • Solvent-Tuned Aggregation and Its Limited Functional Impact in a Rigid-Rod Indacenodithiophene-Benzothiadiazole Copolymer | ACS Polymers Au.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications.
  • Solvent-Tuned Aggregation and Its Limited Functional Impact in a Rigid-Rod Indacenodithiophene-Benzothiadiazole Copolymer - PubMed.
  • Solvent-Tuned Aggregation and Its Limited Functional Impact in a Rigid-Rod Indacenodithiophene-Benzothiadiazole Copolymer - ScienceOpen.
  • Co-solvency: Significance and symbolism.
  • What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips - MDPI.
  • The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC.
  • Benzothiadiazole-Based D−π-A−π-D Organic Dyes with Tunable Band Gap: Synthesis and Photophysical Properties - ACS Publications.
  • Reshaping the aggregation landscape of benzothiadiazole employing steroidal scaffolds and conformationally free alkyne tethers | Request PDF - ResearchGate.
  • Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym - Rsc.org.
  • SOLVENTS | Green Chemistry.
  • CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing).
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC.
  • Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole b - Semantic Scholar.
  • Hansen solubility parameter - Wikipedia.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - RSC Publishing.
  • Hansen Solubility Parameters.
  • Molecular Organization of 2,1,3-Benzothiadiazoles in the Solid State - ACS Publications.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
  • Different approaches toward the enhancement of Drug Solubility: A Review.
  • Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC - NIH.
  • Prediction of drug solubility in amphiphilic di-block copolymer micelles.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - MDPI.

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Technical Support Center: Overcoming Aggregation-Caused Quenching (ACQ) in Benzothiadiazole Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorophore Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with 2,1,3-benzothiadiazole (BTD) derivatives that exhibit brilliant fluorescence in dilute solutions but become entirely non-emissive in the solid state or biological media. This phenomenon, known as Aggregation-Caused Quenching (ACQ), is driven by the highly planar nature of the BTD core, which promotes destructive intermolecular π-π stacking[1][2].

This guide provides field-proven troubleshooting strategies, structural interventions, and self-validating protocols to convert your ACQ-active BTD dyes into highly emissive Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE) luminogens.

Diagnostic Workflow for ACQ in BTD Dyes

Before altering your synthetic route, it is critical to map the photophysical behavior of your dye. Use the workflow below to diagnose ACQ and select the appropriate intervention pathway.

ACQ_Troubleshooting A 1. Synthesize BTD Dye (Planar Core) B 2. Measure Solid-State Fluorescence (PLQY) A->B C 3. ACQ Detected? (Low PLQY) B->C D 4. Structural Modification (Fluorination, Bulky Rotors) C->D Yes (π-π stacking) F 6. AIE/AIEE Achieved (High PLQY) C->F No E 5. Evaluate AIEE (Viscosity/Solvent Tests) D->E E->F G 7. Bioimaging or Device Fabrication F->G

Workflow for diagnosing and overcoming ACQ in benzothiadiazole dyes.

Troubleshooting Guide: Identifying and Resolving ACQ

Q: My BTD dye shows bright fluorescence in dilute chloroform but is non-emissive in the solid state. What is the mechanistic cause? A: This is a textbook case of ACQ. The highly planar, electron-withdrawing nature of the BTD core facilitates strong intermolecular π-π stacking when the solvent evaporates. This close molecular packing leads to the formation of excimers or exciplexes, which dissipate excitation energy through non-radiative decay pathways[2]. To resolve this, you must disrupt the planarity of the molecular packing.

Q: How can I structurally modify my Donor-Acceptor-Donor (D-A-D) BTD fluorophore to achieve AIE without losing its target emission wavelength? A: The most reliable approach is applying the Restriction of Intramolecular Motion (RIM) mechanism. By introducing bulky, freely rotating donor groups—such as triphenylamine (TPA), tetraphenylethylene (TPE), or carbazole—you create steric hindrance[1]. In dilute solutions, these groups rotate freely, dissipating energy non-radiatively (low emission). However, in the aggregated state, steric crowding physically restricts this rotation, shutting down non-radiative decay and activating intense radiative emission (AIE)[1].

Q: My BTD derivative precipitates during thin-film deposition, causing hazy films and quenched emission. How do I fix this? A: Poor solubility and rapid crystallization lead to uncontrolled aggregation, exacerbating ACQ. From a processing standpoint, use a dual-solvent system (e.g., chloroform/toluene) to control the evaporation rate. Chemically, side-chain engineering (e.g., adding long, flexible alkyl chains) disrupts rigid crystal packing, improving both solubility and film morphology[3].

Strategic Interventions: Quantitative Photophysical Outcomes

When redesigning your BTD core, the choice of modification directly impacts the quantum yield ( ΦF​ ) and emission spectrum. The table below summarizes field-validated strategies for overcoming ACQ.

StrategyStructural ModificationEmission Range ( λem​ )Quantum Yield ( ΦF​ ) ImpactKey Mechanism
Donor-Acceptor Tuning Fluorination of BTD core + Carbazole/TPA donors445–672 nmTunable up to 93%Enhances intra-molecular D-A interactions; shifts ACQ to AIEE[2].
ESIPT-Inspired Design Hydroxyl/Amine substitution469–680 nmUp to 63.5% (Solid State)Eliminates ACQ via Excited-State Intramolecular Proton Transfer[4].
Supramolecular Assembly Pillar[5]arene host-guest encapsulationVisible Range~10x EnhancementForces "head-to-tail" alignment; physically prevents parallel π-π stacking[5].

Validated Experimental Protocols

To ensure trustworthiness in your results, every protocol must act as a self-validating system. Below are the standard operating procedures for validating AIEE and applying it to bioimaging.

Protocol A: Evaluating the AIEE Effect via Solvent/Non-Solvent Fractionation

Causality: Increasing the fraction of a poor solvent (or a high-viscosity solvent like glycerol) forces the dissolved molecules to form nanoaggregates. If the dye is ACQ-active, emission will drop. If it is AIEE-active, the restriction of intramolecular motion in the aggregate state will outcompete non-radiative decay, causing emission to spike[1][2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized BTD dye in a good solvent (e.g., THF or Ethanol) to create a 10 μM stock solution.

  • Fractionation Setup: Prepare a series of vials. Add the stock solution to each, followed by varying volumetric fractions ( fw​ ) of a poor solvent (e.g., water) or viscous solvent (e.g., glycerol), ranging from 0% to 99%. Ensure the final dye concentration remains constant (e.g., 10 μM) across all vials.

  • Equilibration: Sonicate the mixtures for 5 minutes at room temperature to ensure uniform nanoaggregate formation.

  • Spectral Analysis: Measure the photoluminescence (PL) spectra using a spectrofluorometer, exciting at the dye's absorption maximum.

  • Self-Validation Check: Plot the PL intensity at λmax​ versus fw​ . A successful AIEE transition is confirmed if you observe an initial baseline (or slight drop) followed by a sharp, exponential increase in fluorescence at high fw​ (typically >70%)[2].

Protocol B: High-Contrast Bioimaging using Lipophilic BTD Nanoaggregates

Causality: Highly lipophilic BTD dyes naturally form non-emissive aggregates in aqueous culture media due to ACQ. However, they strongly partition into hydrophobic cellular compartments (like lipid droplets). Once inside the viscous, lipid-rich environment, the AIEE effect is triggered, resulting in high-contrast imaging with near-zero background noise[6][7].

Step-by-Step Methodology:

  • Reagent Prep: Dissolve the lipophilic BTD dye in cell-culture grade DMSO to form a 1 mM stock.

  • Media Dilution: Dilute the stock in complete culture medium to a working concentration of 100 nM to 1 μM. Critical: Keep the final DMSO concentration < 0.1% v/v to prevent cytotoxicity.

  • Incubation: Incubate live cells (e.g., HeLa or MCF-7) with the working solution for 30–60 minutes at 37°C in a 5% CO 2​ incubator.

  • Washing: Gently wash the cells 3 times with 1X PBS. This removes unbound dye aggregates, which remain non-emissive in the aqueous buffer.

  • Imaging: Image the cells using Confocal Laser Scanning Microscopy (CLSM) at the appropriate excitation/emission channels.

  • Self-Validation Check: Co-stain the cells with a commercial lipid droplet marker (e.g., Nile Red). Calculate the Pearson's correlation coefficient; a value >0.85 confirms highly specific targeting driven by the dye's lipophilicity and localized AIEE activation[6].

FAQs: Advanced Applications

Q: Can I achieve full-color emission (blue to red) while maintaining AIE properties? A: Yes. By tuning the electron-donating strength of the substituents attached to a fluorinated BTD core, you can modulate the intramolecular charge transfer (ICT). Weak donors yield blue/green emission, while strong donors (like extended carbazole derivatives) push the emission into the red/NIR region without sacrificing the AIEE effect[2].

Q: How does supramolecular polymerization help overcome ACQ in solid-state devices? A: Introducing macrocycles like Pillar[5]arene allows for host-guest complexation with the BTD dye. This supramolecular interaction forces the dyes into a highly ordered "head-to-tail" arrangement rather than parallel alignments. This physical separation effectively shuts down excimer formation, boosting solid-state emission efficiency by almost an order of magnitude[5].

References

  • Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. National Institutes of Health (NIH).1

  • Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Royal Society of Chemistry (RSC).2

  • Pillar[5]arene-Based Solid-State Supramolecular Polymers with Suppressed Aggregation-Caused Quenching Effects and Two-Photon Excited Emission. American Chemical Society (ACS).5

  • Deciphering the Dynamics of Organic Nanoaggregates with AIEE Effect and Excited States: Lipophilic Benzothiadiazole Derivatives as Selective Cell Imaging Probes. American Chemical Society (ACS).6

  • Color-Tunable and ESIPT-Inspired Solid Fluorophores Based on Benzothiazole Derivatives: Aggregation-Induced Emission, Strong Solvatochromic Effect, and White Light Emission. American Chemical Society (ACS).4

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. American Chemical Society (ACS).7

  • Technical Support Center: Overcoming Solubility Challenges of Benzothiadiazole Derivatives in Device Fabrication. BenchChem.3

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Benzo[c]thiadiazole Donor-Acceptor Dyes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the vibrant world of fluorescent probes and organic electronics, benzo[c][1][2][3]thiadiazole (BTD) based donor-acceptor (D-A) dyes represent a pivotal class of molecules.[4][5][6] Their inherent strong electron-accepting nature, coupled with the versatility of synthetic modification, allows for the fine-tuning of their photophysical properties across the visible and even into the near-infrared (NIR) spectrum.[7][8][9] This guide provides an in-depth comparison of the spectroscopic characterization of BTD D-A dyes, grounded in experimental data and theoretical insights, to empower you in your research endeavors.

The core of a BTD D-A dye's functionality lies in its intramolecular charge transfer (ICT) character.[10][11] Upon photoexcitation, an electron is promoted from the electron-rich donor moiety to the electron-deficient BTD acceptor. This redistribution of electron density governs the dye's absorption and emission properties, making a thorough spectroscopic analysis paramount to understanding and predicting its behavior in various applications, from bioimaging to organic photovoltaics.[1][12][13][14]

Comparative Spectroscopic Analysis of Representative BTD D-A Dyes

To illustrate the structure-property relationships in BTD D-A dyes, we will compare a selection of molecules from the literature, each featuring a distinct donor group attached to the BTD core. The chosen examples showcase how modifications to the donor strength and the conjugation pathway influence the key spectroscopic parameters.

Dye/CompoundDonor MoietyAbsorption Max (λ_max_abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission Max (λ_max_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)SolventReference
BTD-NMe₂ Dimethylamino40816800540132-Acetonitrile[1]
BTD-TPA Triphenylamine43414300555121-Acetonitrile[1]
BT2TVPh Oligo(thienylenevinylene)559-65697-Cyclohexane[10]
LD-BTD1 N-substituted403-565162High in apolar solventsVarious[4]
Compound 1d Bis(4-methoxyphenyl)aniline495-695200-Chloroform[11]

Key Insights from the Comparative Data:

  • Effect of Donor Strength: A stronger electron-donating group generally leads to a red-shift (bathochromic shift) in both the absorption and emission maxima. This is evident when comparing BTD-NMe₂ (a potent donor) to BTD-TPA.[1] The increased electron-donating ability of the dimethylamino group lowers the energy required for the ICT, pushing the spectral bands to longer wavelengths.

  • Influence of π-Conjugation: Extending the π-conjugated system, as seen in BT2TVPh with its oligo(thienylenevinylene) donor, also results in a significant red-shift.[10] This extended conjugation delocalizes the molecular orbitals, reducing the HOMO-LUMO gap and, consequently, the energy of the electronic transitions.

  • Stokes Shift: BTD dyes are renowned for their characteristically large Stokes shifts, which is the difference between the absorption and emission maxima.[4][6] A large Stokes shift is highly desirable for fluorescence imaging applications as it minimizes self-absorption and improves the signal-to-noise ratio. The significant Stokes shifts observed in the table are a direct consequence of the substantial change in geometry and electronic distribution between the ground and excited states due to the ICT process.

  • Solvatochromism: The emission spectra of many BTD dyes exhibit significant solvatochromism, meaning their emission wavelength is dependent on the polarity of the solvent.[1][4] This phenomenon arises from the larger dipole moment of the excited state compared to the ground state. Polar solvents stabilize the more polar excited state, leading to a red-shift in the emission maximum. This property can be harnessed for sensing applications.

Experimental Workflows for Spectroscopic Characterization

To ensure the generation of reliable and reproducible data, it is crucial to follow standardized experimental protocols. The following sections detail the step-by-step methodologies for the key spectroscopic characterization techniques.

UV-Visible Absorption Spectroscopy

This technique provides fundamental information about the electronic transitions within the dye molecule.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare stock solution (e.g., 1 mM in a high-purity solvent) B Perform serial dilutions to obtain a concentration series (e.g., 1-20 µM) A->B C Select appropriate cuvettes (typically 1 cm path length quartz) B->C D Record a baseline spectrum of the pure solvent C->D E Measure the absorbance spectra of the sample solutions D->E F Ensure absorbance at λmax is within the linear range (typically < 1.0) E->F G Subtract the solvent baseline from the sample spectra F->G H Determine the wavelength of maximum absorbance (λmax) G->H I Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl) H->I

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Detailed Protocol:

  • Solvent Selection: Choose a high-purity, spectroscopy-grade solvent in which the dye is readily soluble and that is transparent in the wavelength range of interest.

  • Sample Preparation:

    • Prepare a concentrated stock solution of the BTD dye (e.g., 1 mM) by accurately weighing the compound and dissolving it in a known volume of the chosen solvent.

    • Perform serial dilutions to prepare a series of solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a clean quartz cuvette with the pure solvent to record a baseline correction.

    • Record the absorption spectra of the sample solutions against the solvent reference.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), will be the molar extinction coefficient.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of the dye, including its emission spectrum and intensity.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare dilute solutions (Absorbance at excitation λ < 0.1) B Use the same solvent as for UV-Vis measurements A->B C Set the excitation wavelength (λex), typically at the absorption maximum B->C D Record the emission spectrum over a range red-shifted from λex C->D E Record a solvent blank spectrum D->E F Subtract the solvent blank spectrum from the sample spectrum E->F G Determine the wavelength of maximum emission (λem) F->G H Calculate the Stokes shift (λem - λabs) G->H

Caption: Workflow for Fluorescence Spectroscopy.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the BTD dye in a fluorescence-grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be below 0.1 in a 1 cm path length cuvette.[15]

  • Instrumentation and Measurement:

    • Use a spectrofluorometer with a calibrated light source and detector.

    • Set the excitation wavelength (λex), which is typically the absorption maximum (λmax).

    • Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to collect the fluorescence spectrum.

    • Record a blank spectrum of the pure solvent under the same conditions.

  • Data Analysis:

    • Subtract the solvent blank spectrum from the sample's emission spectrum to correct for background signals and Raman scattering.

    • Identify the wavelength of maximum emission intensity (λem).

    • Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, which compares the sample to a known standard, is widely used.[15][16][17][18]

QY_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Choose a suitable standard with known ΦF and similar absorption/ emission range B Prepare a series of dilute solutions of both sample and standard (Absorbance < 0.1) A->B C Measure the absorbance of each solution at the excitation wavelength B->C D Record the corrected fluorescence spectrum for each solution C->D E Integrate the area under the fluorescence emission curves D->E F Plot integrated fluorescence intensity vs. absorbance for both sample and standard E->F G Calculate ΦF using the equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) F->G

Sources

A Senior Application Scientist's Guide to the Validation of Computational Models for Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiadiazole Scaffold and the Imperative for Predictive Models

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and medicinal chemistry. Its electron-deficient nature makes it an exceptional building block for creating molecules with tailored optoelectronic properties for organic electronics and a versatile core for developing novel therapeutic agents.[1][2] The functionalization of the BTD core allows for fine-tuning of properties, leading to applications ranging from organic photovoltaics to potent anticancer and antimicrobial agents.[3][4][5]

However, the synthesis and screening of every conceivable derivative is a resource-intensive and time-consuming endeavor. This is where computational modeling becomes an indispensable tool. By predicting molecular properties in silico, we can prioritize synthetic targets, accelerate the discovery process, and gain deeper insights into structure-property relationships. But a model is only as good as its validation. This guide provides a comparative analysis of common computational models for BTD derivatives and outlines the self-validating experimental workflows required to ensure their predictive power and trustworthiness.

Part 1: Quantum Mechanical Models for Optoelectronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are paramount for predicting the electronic structure and optical properties of BTD derivatives.[6] These properties are critical for applications in organic electronics.

Causality in Method Selection

The choice of a DFT functional and basis set is not arbitrary; it is a balance between computational cost and accuracy. For many organic molecules, the B3LYP hybrid functional with a 6-31G(d,p) basis set offers a reliable starting point for geometry optimization.[7][8] However, for charge-transfer systems like many Donor-Acceptor BTD derivatives, long-range corrected functionals such as CAM-B3LYP or ωB97XD often provide more accurate predictions of excitation energies and absorption spectra.[9] The selection of the functional is a critical decision that directly impacts the quality of the prediction.

Computational Protocol: DFT/TD-DFT for a Novel BTD Derivative

This protocol outlines the steps to predict the key optoelectronic properties of a new BTD derivative.

  • Molecule Construction: Draw the 3D structure of the BTD derivative using software like GaussView.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. This is a crucial step as the molecular geometry dictates the electronic properties.

    • Software: Gaussian 16

    • Functional: B3LYP (for initial optimization), consider CAM-B3LYP for more complex systems.

    • Basis Set: 6-31G(d,p)

  • Frequency Calculation: After optimization, run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7]

  • Electronic Properties Calculation: From the optimized geometry, calculate:

    • Frontier Molecular Orbitals (FMOs): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO) is a key indicator of the molecule's electronic excitability.[7]

  • Simulated Absorption Spectrum: Use TD-DFT to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum (λ_max).[6]

Experimental Validation Workflow

A computational prediction is only a hypothesis until it is validated experimentally. The synthesis of the target compound is the first and most critical step. A common precursor for many BTD derivatives is 4,7-dibromo-2,1,3-benzothiadiazole, which can be synthesized from 2,1,3-benzothiadiazole.[10] Subsequent functionalization is often achieved via palladium-catalyzed cross-coupling reactions like the Suzuki reaction.[3][11]

G cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_comparison Validation mol_design Molecule Design dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_design->dft_opt synthesis Synthesis & Purification (e.g., Suzuki Coupling) mol_design->synthesis Design informs Synthesis freq_calc Frequency Calculation dft_opt->freq_calc fmo_calc FMO Calculation (HOMO, LUMO, E_gap) freq_calc->fmo_calc tddft_calc TD-DFT Calculation (λ_max) freq_calc->tddft_calc compare Compare Results fmo_calc->compare Predicted E_HOMO, E_LUMO tddft_calc->compare Predicted λ_max characterization Characterization (NMR, MS) synthesis->characterization cv_exp Cyclic Voltammetry (HOMO, LUMO, E_gap) characterization->cv_exp uvvis_exp UV-Vis Spectroscopy (λ_max) characterization->uvvis_exp cv_exp->compare Experimental E_HOMO, E_LUMO uvvis_exp->compare Experimental λ_max compare->mol_design Feedback Loop

Caption: Workflow for DFT/TD-DFT prediction and experimental validation.

Protocol: UV-Vis Spectroscopy [12]

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the purified BTD derivative in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Protocol: Cyclic Voltammetry (CV) [5][13]

  • Setup: Use a three-electrode cell containing a solution of the BTD derivative in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The electrodes are a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential to measure the oxidation and reduction potentials of the compound.

  • Data Analysis: Determine the onset potentials for oxidation (E_ox) and reduction (E_red). These can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing against a standard like ferrocene/ferrocenium (Fc/Fc⁺).

Data Comparison

The ultimate test of the model is the direct comparison of predicted and experimental data. Discrepancies can often provide valuable insights and help refine the computational model for future predictions.

Derivative ClassComputational MethodPredicted λ_max (nm)Experimental λ_max (nm)Predicted E_gap (eV)Experimental E_gap (eV)Reference
Thienyl-BTDTD-DFT/B3LYP6234832.142.01[7]
Carbazole-BTDTD-DFT/B3LYP--3.243.32
Donor-Acceptor-DonorTD-DFT/wB97XD5605312.15-[14]

Part 2: Molecular Docking for Biological Activity

For medicinal chemistry applications, molecular docking is a powerful technique to predict the binding mode and affinity of BTD derivatives to a biological target, such as a protein kinase or enzyme, thereby screening for potential drug candidates.[1]

Causality in Method Selection

The success of a docking study hinges on the quality of the protein structure and the choice of the scoring function.[15][16][17] Scoring functions can be force-field-based, empirical, or knowledge-based, and their performance can vary depending on the target protein.[14][18] It is often advisable to use multiple scoring functions (consensus scoring) to increase the reliability of the predictions. The primary output, the docking score, should be interpreted as a ranking tool to prioritize compounds for experimental testing, rather than a precise prediction of binding affinity.

Computational Protocol: Molecular Docking of BTD Inhibitors
  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard: remove water molecules, add polar hydrogens, and repair any missing side chains or loops.

  • Ligand Preparation:

    • Generate the 3D conformer of the BTD derivative. Its geometry should be optimized using a QM method as described previously.

  • Docking Simulation:

    • Define the binding site (the "grid box") on the target protein, typically centered on the known active site or a co-crystallized ligand.

    • Run the docking simulation using software like AutoDock Vina or Glide. The program will generate multiple possible binding poses for the ligand and rank them using a scoring function (e.g., binding energy in kcal/mol).

  • Analysis:

    • Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Experimental Validation Workflow

Virtual hits from docking must be validated through in vitro biological assays.

G cluster_computational In Silico Screening cluster_experimental In Vitro Validation cluster_comparison Validation ligand_prep Ligand Library (BTD Derivatives) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking target_prep Target Protein Preparation (PDB) target_prep->docking ranking Rank by Score & Analyze Poses docking->ranking synthesis Synthesize Top-Ranked Hits ranking->synthesis Prioritized Compounds compare Correlate Score with Activity ranking->compare Docking Score bio_assay Biological Assay (e.g., MTT, MIC) synthesis->bio_assay sar_analysis Structure-Activity Relationship (SAR) bio_assay->sar_analysis bio_assay->compare IC50 / MIC sar_analysis->ligand_prep Feedback for Next Generation

Caption: Workflow for molecular docking and experimental validation.

Protocol: MTT Assay for Anticancer Activity [19][20][21]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized BTD derivative and incubate for a set period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a plate reader (typically at ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [22][23][24]

  • Compound Dilution: Prepare serial twofold dilutions of the BTD derivative in a 96-well plate containing bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Comparison

While a direct numerical correlation between docking scores and IC₅₀/MIC values is not always expected, a good model should demonstrate that compounds with better (more negative) docking scores are more likely to be active in the experimental assay.

TargetCompound ClassDocking Score (kcal/mol)Experimental Activity (IC₅₀/MIC)Reference
VEGFR-2Benzothiazole-thiosemicarbazides-8.5 to -10.2IC₅₀: 4.26 µM - 10.78 µM[25]
DHPS EnzymeBenzothiazole-pyrazolones-7.1 to -8.3 (MolDock Score)IC₅₀: 7.85 µg/mL - 11.17 µg/mL[22]
p56lckBenzothiazole-thiazole hybrids-6.5 to -9.8 (GlideScore)Not reported in the same study[10]

Part 3: QSAR and Machine Learning Models

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML) models aim to build a statistical relationship between the chemical structures of BTD derivatives (encoded as numerical descriptors) and their biological activity or physicochemical properties.[24]

Causality in Model Building: The Primacy of Validation

The development of a robust QSAR model is governed by rigorous validation to prevent overfitting and ensure predictive power.[26][27] The mantra is: a model that only describes the data it was trained on is useless.

  • Internal Validation (e.g., 10-fold cross-validation): This process assesses the model's stability and robustness by repeatedly building the model on parts of the training data and testing it on the remaining part. A high cross-validated R² (q²) is essential.[25][28]

  • External Validation: This is the most critical test. The model's predictive power is evaluated on an external test set of compounds that were not used in any part of the model building process. A high predictive R² (R²_pred) for the external set is the hallmark of a reliable model.[29]

  • Applicability Domain: A QSAR model is only reliable for making predictions on compounds that are similar to those in the training set. Defining the applicability domain is a crucial step to avoid unreliable extrapolations.

G cluster_data Data Curation cluster_model Model Development cluster_validation Rigorous Validation cluster_deployment Deployment dataset Dataset of BTDs with Known Activity split Split into Training (e.g., 80%) and External Test Sets (e.g., 20%) dataset->split descriptors Calculate Molecular Descriptors split->descriptors algorithm Select Algorithm (e.g., MLR, Random Forest) descriptors->algorithm build_model Build Model on Training Set algorithm->build_model internal_val Internal Validation (e.g., 10-fold Cross-Validation) Metric: q² build_model->internal_val external_val External Validation (Predict Test Set) Metric: R²_pred internal_val->external_val deploy Use Validated Model to Predict New BTDs external_val->deploy If Metrics are Good

Caption: Workflow for QSAR/ML model development and validation.

Performance Metrics

A suite of statistical metrics is used to evaluate QSAR models.

MetricDescriptionAcceptable Value
Coefficient of determination for the training set. Measures goodness of fit.> 0.6
Cross-validated R² for the training set. Measures model robustness.> 0.5
R²_pred R² for the external test set. Measures predictive power.> 0.6
RMSE Root Mean Square Error. The standard deviation of the prediction errors.As low as possible
Data Comparison

The table below summarizes the validation statistics of published QSAR models for benzothiazole derivatives, demonstrating how different models are evaluated.

ActivityModel TypeR²_predReference
AntitubercularG-QSAR (MLR)0.840.670.69[24]
AntimalarialQSAR (MLR)0.987--[12]
PhotophysicalMachine Learning (Random Forest)0.92 (absorption)-Validated with recent experimental data[15]

Conclusion: An Integrated Approach to Model Validation

The validation of computational models for benzothiadiazole derivatives is not a mere statistical exercise; it is a fundamental component of the scientific method that bridges the gap between theoretical prediction and real-world application. No single computational method is infallible. DFT/TD-DFT provides profound insights into electronic properties but relies on approximations. Molecular docking is excellent for hypothesis generation but its scoring functions are imperfect. QSAR/ML models are powerful but are constrained by their training data.

A trustworthy and effective research program leverages these methods in concert, using a continuous cycle of prediction, synthesis, and experimental validation. The experimental data serves not only to confirm or refute a prediction but to refine the next generation of computational models, creating a feedback loop that accelerates discovery. By adhering to the rigorous validation protocols outlined in this guide, researchers can ensure their in silico results are not just computationally sound, but scientifically meaningful and practically valuable.

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  • Cyclic Voltammetry Experiment. University of Texas at Austin. [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. [Link]

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. PMC. [Link]

  • Theoretical studies of optoelectronic and photovoltaic properties of D–A polymer monomers by Density Functional Theory (DFT). PMC. [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. [Link]

Sources

Comprehensive Comparison Guide: Experimental vs. Theoretical Absorption Spectra of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering organic optoelectronics, fluorescent bioprobes, or photodynamic therapeutics, the 2,1,3-benzothiadiazole (BTD) core is a privileged electron-deficient scaffold. When coupled with electron-donating units in Donor-Acceptor-Donor (D-A-D) architectures, BTD derivatives exhibit profound Intramolecular Charge Transfer (ICT), resulting in broad, tunable absorption spectra.

However, predicting and validating these optical properties requires a rigorous alignment between experimental UV-Vis spectroscopy and theoretical Time-Dependent Density Functional Theory (TD-DFT) . This guide objectively compares the performance of experimental spectral acquisition against various computational models, providing actionable, self-validating protocols to ensure scientific integrity in optoelectronic drug and materials design.

Workflow Architecture: Experimental vs. Theoretical Alignment

To establish a reliable predictive model for BTD derivatives, researchers must run parallel experimental and theoretical workflows. The logical relationship between physical synthesis, spectral measurement, and quantum mechanical modeling is visualized below.

G cluster_exp Experimental Phase cluster_theo Theoretical Phase (TD-DFT) Synth Synthesis of BTD Derivatives UVVis UV-Vis Absorption Spectroscopy Synth->UVVis Compare Spectral Alignment & Error Analysis UVVis->Compare Opt Ground State Geometry Opt. TDDFT Excited State Calculations Opt->TDDFT TDDFT->Compare Validate Mechanistic Insight (ICT, Orbitals) Compare->Validate

Parallel workflow for experimental and theoretical BTD spectral analysis.

Self-Validating Methodologies

Do not treat spectroscopy or computational modeling as black boxes. The following protocols integrate causality into every step, ensuring that the resulting data is a self-validating system.

Protocol 1: Experimental UV-Vis Absorption Measurement

Objective: Obtain high-fidelity ground-state absorption spectra free from aggregation artifacts.

  • Sample Preparation: Dissolve the highly purified BTD derivative in a spectroscopic-grade solvent (e.g., CHCl3​ , DCM, or DMSO) to achieve a precise concentration between 10−5 and 10−6 M.

    • Causality: BTD molecules are highly planar and prone to π−π stacking. Operating at micromolar concentrations prevents aggregation-induced spectral shifts (J- or H-aggregation) and ensures strict adherence to the Beer-Lambert law[1].

  • Baseline Correction: Record a baseline using the pure solvent in a matched 1-cm pathlength quartz cuvette.

  • Spectral Acquisition: Scan the absorption from 250 nm to 800 nm.

    • Causality: BTDs typically exhibit two distinct bands: high-energy π−π∗ transitions in the UV region (311–370 nm) and low-energy push-pull ICT transitions in the visible region (450–550 nm)[2].

  • Validation Checkpoint: Perform serial dilutions. If the molar absorptivity ( ϵ ) remains constant and the maximum absorption wavelength ( λmax​ ) does not shift, the system is validated as a true monomeric solution.

Protocol 2: Theoretical TD-DFT Calculation Workflow

Objective: Accurately simulate vertical excitation energies to map the photophysical mechanisms.

  • Ground-State Geometry Optimization: Optimize the molecular structure using a reliable functional (e.g., CAM-B3LYP) and a diffuse-augmented basis set like 6-311+G(d,p).

    • Causality: Accurate ground-state geometry is the absolute prerequisite for vertical excitation calculations. Ensure a frequency calculation yields zero imaginary frequencies to confirm a true energy minimum.

  • Solvent Modeling: Apply an implicit solvent model (e.g., IEF-PCM or SMD) that matches the experimental solvent's dielectric constant.

    • Causality: BTDs undergo massive electron density redistribution upon excitation. Vacuum calculations will drastically misrepresent the stabilization of the ICT state, leading to critical alignment errors[3].

  • Excited-State Calculation (TD-DFT): Compute the first 20 singlet excited states using a range-separated functional (e.g., ω B97XD or CAM-B3LYP).

  • Validation Checkpoint: Analyze the molecular orbital (MO) contributions. The lowest energy transition ( S0​→S1​ ) should be heavily dominated by the HOMO LUMO transition with a high oscillator strength ( f>0.1 ), confirming the D-A-D charge transfer nature[3].

Quantitative Data Comparison: The Functional Divide

A critical challenge in comparing experimental and theoretical spectra of BTDs is the choice of the exchange-correlation functional. Standard hybrid functionals routinely fail to model the long-range charge transfer inherent to BTD architectures.

The table below summarizes the comparative performance of experimental data against various computational models for distinct BTD derivatives:

CompoundArchitectureExperimental λmax​ (nm)Theoretical λmax​ (nm)Computational Model (Functional / Basis Set)Error ( Δ nm)Ref.
BTD-4APTEG D-A~375~375PBE1PBE / 6-311+G(2d,p)~0 (Excellent)[3]
Compound 2a D-A-D452623B3LYP / cc-pVDZ+171 (Red-shift)[2]
Tz-BTD-Tz D-A-D431473B3LYP / 6-311G(d,p)+42 (Red-shift)[4]
DRCN5T D-A-D531770B3LYP / 6-311+G(d,p)+239 (Severe Red-shift)[5]
DRCN5T D-A-D531587CAM-B3LYP / 6-311+G(d,p)+56 (Moderate)[5]
DRCN5T D-A-D531560 ω B97XD / 6-311+G(d,p)+29 (High Accuracy)[5]
Causality Behind the Spectral Divergence

Why do theoretical calculations frequently overestimate the λmax​ (causing an artificial red-shift) in BTD molecules?

The root cause lies in the Self-Interaction Error (SIE) inherent to standard hybrid functionals like B3LYP. In BTD-based D-A-D systems, photoexcitation induces a strong electron density transfer from the peripheral donor arms to the central electron-deficient benzothiadiazole core[2]. B3LYP severely underestimates the energy of these spatially separated charge-transfer states, artificially over-stabilizing the LUMO and shrinking the HOMO-LUMO gap[5].

The Solution: To achieve parity with experimental UV-Vis spectra, researchers must utilize range-separated hybrid functionals (such as ω B97XD or CAM-B3LYP). These functionals incorporate a varying fraction of exact Hartree-Fock exchange depending on the inter-electron distance, successfully correcting the self-interaction error and recovering the true excitation energies for BTD derivatives[5],[6].

References

  • Plasma membrane imaging with a fluorescent benzothiadiazole derivative Beilstein Journal of Organic Chemistry URL
  • Effect of Benzothiadiazole-Based π-Spacers on Fine-Tuning of Optoelectronic Properties of Oligothiophene-Core Donor Materials for Efficient Organic Solar Cells: A DFT Study The Journal of Physical Chemistry A - ACS Publications URL
  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties MDPI URL
  • Molecular Controlling the Transport Properties for Benzothiadiazole-Based Hole Transport Materials MDPI URL
  • Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores: From Solution to Nanoaggregates The Journal of Physical Chemistry C - ACS Publications URL
  • Experimental and theoretical investigations on the optical and electrochemical properties of π-conjugated donor-acceptor-donor (DAD)

Sources

¹H and ¹³C NMR Analysis of Benzoimidazo[2,1-b]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoimidazo[2,1-b]thiazoles represent a highly privileged class of heterocyclic pharmacophores. Recent medicinal chemistry campaigns have demonstrated their profound efficacy as 1[1]. However, the structural elucidation of these fused tricyclic systems is notoriously challenging. The dense electron cloud of the core scaffold results in severe spectral overlap in the aromatic region. As researchers synthesize increasingly complex analogs—such as 2[2] or 3[3]—the reliance on robust Nuclear Magnetic Resonance (NMR) spectroscopy becomes absolute.

This guide objectively compares the analytical performance of Benchtop (80 MHz) versus High-Field (400+ MHz) NMR systems, alongside standard 1D versus advanced 2D NMR methodologies, providing a definitive framework for structural characterization.

Platform Comparison: High-Field vs. Benchtop NMR

When analyzing benzoimidazo[2,1-b]thiazole derivatives, the choice of magnetic field strength dictates the level of structural detail that can be resolved.

Benchtop NMR (80 MHz)
  • Performance Profile: Benchtop systems offer rapid, cryogen-free analysis directly in the synthetic lab.

  • Limitations: Due to the lower magnetic field, the benzenoid protons (C-5 to C-8) of the benzimidazole ring typically collapse into a broad, unresolved second-order multiplet between 7.0 and 8.0 ppm. It cannot reliably distinguish the C-2/C-3 thiazole protons from the core aromatic signals.

  • Optimal Application: Reaction monitoring. It is highly effective for confirming the disappearance of starting materials (e.g., the loss of an aldehyde proton) during the cyclization process.

High-Field NMR (400–600 MHz)
  • Performance Profile: High-field systems provide the superior spectral dispersion required to break down second-order multiplets into first-order signals (doublets, triplets, doublets of doublets)[4].

  • Advantages: Essential for accurately extracting coupling constants (J values) of the benzimidazole ring and detecting low-abundance ¹³C quaternary bridgehead carbons (C-4a, C-8a).

  • Optimal Application: Final structural validation, publication-quality data acquisition, and 2D NMR experiments.

Methodological Comparison: 1D vs. 2D NMR Techniques

During the synthesis of benzoimidazo[2,1-b]thiazoles, cyclization can yield unexpected regioisomers (e.g., substitution at C-2 versus C-3 of the thiazole ring).

  • 1D ¹H and ¹³C NMR: Provides a baseline atom count and identifies functional groups (e.g., methoxy or halogen substituents). However, 1D data alone cannot definitively prove the spatial relationship between the substituents and the core scaffold[5].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Maps direct ¹H-¹³C single-bond connectivities. This is essential for differentiating protonated aromatic carbons from quaternary carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The definitive tool for structural proof. By observing 2-bond and 3-bond ¹H-¹³C couplings, researchers can link a substituent directly to the bridgehead carbon (C-8a),4[4].

G Start Synthesized Derivative SamplePrep Sample Preparation (CDCl3 or DMSO-d6) Start->SamplePrep Benchtop Benchtop NMR (80 MHz) Reaction Monitoring SamplePrep->Benchtop Quick Check HighField High-Field NMR (400+ MHz) Structural Elucidation SamplePrep->HighField Full Analysis OneD 1D NMR (1H, 13C) Basic Connectivity HighField->OneD TwoD 2D NMR (COSY, HSQC, HMBC) Regioisomer Resolution HighField->TwoD Validation Structure Validated OneD->Validation TwoD->Validation

Workflow comparing NMR techniques for benzoimidazo[2,1-b]thiazole structural elucidation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol 1: Sample Preparation and Solvent Selection

Causality: The choice of deuterated solvent directly impacts the chemical shift environment and spectral resolution. Non-polar derivatives are best analyzed in CDCl₃, which provides sharp residual solvent peaks. However, for highly polar derivatives (e.g., sulfonamides or those with aminoethoxy side chains), 1[1] and prevent concentration-dependent chemical shift drifting.

  • Sample Weighing: Accurately weigh 15–20 mg of the purified benzoimidazo[2,1-b]thiazole derivative for ¹H NMR, or 40–50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample completely in 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

  • Validation Checkpoint: Visually inspect the tube under a bright light. The solution must be perfectly clear. Any particulate matter will cause localized magnetic field inhomogeneities, leading to line broadening and loss of resolution.

Protocol 2: High-Field NMR Acquisition (400+ MHz)

Causality: The bridgehead quaternary carbons (C-4a, C-8a) in the benzoimidazo[2,1-b]thiazole core lack attached protons, resulting in exceptionally long longitudinal relaxation times (T₁). A standard default relaxation delay (D1) will cause these signals to be attenuated or completely lost in the baseline noise.

  • Tuning and Matching: Insert the sample into the spectrometer and perform Automatic Tuning and Matching (ATM) for both ¹H and ¹³C channels to maximize probe sensitivity.

  • Locking and Shimming: Lock onto the solvent's deuterium frequency and execute gradient shimming (e.g., TopShim).

  • Validation Checkpoint: Analyze the TMS peak. The Full Width at Half Maximum (FWHM) must be <1.0 Hz, and the peak must be centered exactly at 0.00 ppm. If the peak is asymmetric or broad, re-shim the magnet.

  • ¹H NMR Acquisition: Set the spectral width to 12 ppm. Acquire 16 scans using a 30° flip angle and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Acquisition: Set the spectral width to 250 ppm to ensure all aromatic and carbonyl carbons are captured. Use a power-gated decoupling sequence, acquire a minimum of 1024 scans, and critically, extend the D1 delay to 2.5–3.0 seconds to allow full relaxation of the bridgehead carbons[4].

Quantitative Data Presentation

The following table summarizes the comparative NMR resolution for a representative model compound, 2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole, illustrating the necessity of high-field systems for accurate structural assignments[4].

Structural FeatureBenchtop NMR (80 MHz) ¹H ResolutionHigh-Field NMR (400 MHz) ¹H Resolution¹³C NMR (100 MHz) Chemical Shift (ppm)
Methoxy (-OCH₃) 3.8 ppm (broad singlet, 3H)3.79 ppm (sharp singlet, 3H)54.4
Thiazole (C-3 Proton) 6.8–7.5 ppm (lost in multiplet)6.83 ppm (distinct singlet, 1H)109.2
Benzimidazole (C-5 to C-8) 7.0–8.0 ppm (unresolved multiplet)7.18–7.74 ppm (resolved dd/td multiplets)112.6 – 131.6
Bridgehead (C-4a, C-8a) N/A (Requires ¹³C capability)N/A147.2, 158.9 (Weak intensity)

References

  • [1] Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells | Source: nih.gov | 1

  • [2] Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents | Source: nih.gov | 2

  • [3] Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents | Source: rsc.org | 3

  • [5] Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells | Source: semanticscholar.org | 5

  • [4] C(sp2)–H selenylation of substituted benzo[4,5]imidazo[2,1-b]thiazoles using phenyliodine(iii)bis(trifluoroacetate) as a media | Source: rsc.org | 4

Sources

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Reactant of Route 1
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 2
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole

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